1-(3-Methoxyphenyl)thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130357. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMXDSWMRIXNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958189 | |
| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-08-7 | |
| Record name | N-(3-Methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37014-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 37014-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)thiourea from 3-Methoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Methoxyphenyl)thiourea, a valuable building block in medicinal chemistry and materials science. The primary synthetic route discussed involves the reaction of 3-methoxyphenyl isothiocyanate with an amine source. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate its synthesis and application in research and development.
Introduction
Thiourea derivatives are a significant class of organic compounds characterized by the presence of the thiourea moiety (R₂N-C(=S)-NR₂). They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound this compound serves as a key intermediate in the synthesis of more complex heterocyclic structures and pharmacologically active molecules. The most direct and efficient method for the preparation of N-monosubstituted thioureas is the reaction of an isothiocyanate with ammonia.
Reaction Principle
The synthesis of this compound from 3-methoxyphenyl isothiocyanate is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of an amine (in this case, ammonia or an ammonia equivalent) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea derivative. The reaction is typically high-yielding and proceeds under mild conditions.[1]
Synthetic Pathway
The overall synthetic transformation is depicted in the following reaction scheme:
References
The Core Mechanism of 1-(3-Methoxyphenyl)thiourea in Tyrosinase Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis and a key target for therapeutic and cosmetic agents aimed at controlling hyperpigmentation. Phenylthiourea and its derivatives have emerged as a promising class of tyrosinase inhibitors. This technical guide delves into the presumptive mechanism of action of 1-(3-Methoxyphenyl)thiourea as a tyrosinase inhibitor. Due to a lack of direct experimental data for this specific compound, this guide synthesizes findings from closely related analogues to infer its inhibitory characteristics, kinetic profile, and interaction with the enzyme's active site. This document provides a comprehensive overview including summarized quantitative data from related compounds, detailed experimental protocols for assessing tyrosinase inhibition, and visual representations of the proposed inhibitory mechanism and experimental workflows.
Introduction
Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity can lead to excessive melanin production and hyperpigmentary disorders. Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology.
Thiourea derivatives have been identified as a notable class of tyrosinase inhibitors. Their mechanism is often attributed to the ability of the thiocarbonyl group to chelate the copper ions within the active site of the enzyme, thereby disrupting its catalytic function. This guide focuses on the specific derivative, this compound, and, by examining its structural analogues, aims to provide a detailed understanding of its likely mechanism of action.
Quantitative Data on Related Phenylthiourea Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Organism Source | Reference |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | - | 119.22 | Competitive | Banana | [1] |
| Indole-thiourea derivative 4b | 5.9 ± 2.47 | - | Competitive | Mushroom | [3] |
| 1-substituted thiourea with 4-isopropyl substitution | 1.7 | - | - | Mushroom | [4] |
| N,N-unsubstituted selenourea derivative D | - | - | Noncompetitive | Mushroom | [5] |
Note: The absence of data is indicated by "-". The inhibitory activities can vary based on the enzyme source and assay conditions.
Proposed Mechanism of Action
The proposed mechanism of tyrosinase inhibition by this compound is predicated on the established activity of other phenylthiourea derivatives. The core of this mechanism involves the interaction of the thiourea moiety with the binuclear copper center of the tyrosinase active site.
Key Interactions:
-
Copper Chelation: The sulfur and nitrogen atoms of the thiourea group are hypothesized to act as chelating agents, directly binding to one or both copper ions (CuA and CuB) in the enzyme's active site. This interaction disrupts the proper coordination of the copper ions, which is essential for their catalytic role in the oxidation of substrates.
-
Steric Hindrance: The phenyl and methoxyphenyl groups of the inhibitor likely occupy the substrate-binding pocket, creating steric hindrance that prevents L-tyrosine or L-DOPA from accessing the catalytic site.
-
Hydrophobic Interactions: The aromatic rings of the compound can engage in hydrophobic interactions with amino acid residues within the active site, further stabilizing the enzyme-inhibitor complex.
The following diagram illustrates the proposed binding of this compound within the tyrosinase active site.
Caption: Proposed binding of this compound in the tyrosinase active site.
Experimental Protocols
The following protocols describe standard methods for evaluating the tyrosinase inhibitory activity of compounds like this compound.
Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)
This assay is a widely used spectrophotometric method to determine the diphenolase inhibitory activity of a compound.[1][2]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compound (this compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer.[1]
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer.[1]
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
In each well, add 40 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
For the control, add 20 µL of buffer/DMSO instead of the test compound.
-
Add 20 µL of the tyrosinase solution to each well.[1]
-
Pre-incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.[1]
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100
-
The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis using Lineweaver-Burk Plot
To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
Procedure:
-
Perform the tyrosinase inhibition assay as described in section 4.1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[6] This is the Lineweaver-Burk plot.
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect at a point other than the axes.
The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[6]
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the melanin synthesis pathway.
Caption: Experimental workflow for tyrosinase inhibition and kinetic analysis.
Caption: The melanin synthesis pathway and the points of tyrosinase inhibition.
Conclusion
While direct experimental evidence for the tyrosinase inhibitory mechanism of this compound remains to be elucidated, a strong inference can be drawn from the behavior of closely related phenylthiourea derivatives. The primary mechanism is likely to be the chelation of the copper ions in the tyrosinase active site by the thiourea moiety, complemented by steric hindrance and hydrophobic interactions within the substrate-binding pocket. The provided experimental protocols offer a robust framework for the future in vitro characterization of this compound's inhibitory potential and kinetic profile. Further studies, including direct enzymatic assays, kinetic analysis, and computational docking simulations specifically for this compound, are warranted to definitively confirm its mechanism of action and to evaluate its potential as a therapeutic or cosmetic agent for hyperpigmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tyrosinase activity by N,N-unsubstituted selenourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(3-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 1-(3-Methoxyphenyl)thiourea. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed experimental context.
Chemical and Physical Properties
This compound, with the CAS number 37014-08-7, is an organic compound featuring a thiourea core substituted with a 3-methoxyphenyl group.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3-methoxyphenyl)thiourea | |
| Molecular Formula | C₈H₁₀N₂OS | [1] |
| Molecular Weight | 182.24 g/mol | [1] |
| Melting Point | 160-161 °C | [2] |
| Appearance | Solid | |
| CAS Number | 37014-08-7 | [1] |
Structural Information
While a specific crystal structure for this compound is not publicly available, extensive crystallographic data from the closely related compound, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, provides significant insight into its likely molecular geometry and packing.[3]
In this analog, the 3-methoxyphenyl group is nearly planar.[3] The dihedral angle between the benzene ring and the thiourea moiety is a key structural parameter. For instance, in 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, the dihedral angles between the thiourea group and the methoxyphenyl and hydroxyphenyl rings are 61.91 (4)° and 76.90 (4)°, respectively.[3] The two benzene rings are twisted with respect to each other.[3] The hydrogen atoms of the thiourea NH groups are positioned anti to each other.[3] Intermolecular hydrogen bonds, such as N—H⋯S, N—H⋯O, and O—H⋯S, are crucial in forming a three-dimensional network in the crystal lattice.[3]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum for 1-(m-methoxyphenyl)-2-thiourea has been reported and is available in spectral databases.[2]
Based on analogous compounds, the expected chemical shifts in the ¹H NMR spectrum would include signals for the aromatic protons of the methoxyphenyl group, the protons of the methoxy group, and the protons of the NH groups of the thiourea moiety.[4]
Infrared (IR) Spectroscopy
The IR spectrum of thiourea derivatives shows characteristic absorption bands. For a similar compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, N-H stretching vibrations are observed around 3350 and 3280 cm⁻¹. The C=S stretching vibration typically appears around 1240 cm⁻¹, and the C-N stretching is observed near 1150 cm⁻¹.[5]
Mass Spectrometry (MS)
Experimental Protocols
The following are detailed experimental methodologies for the synthesis and characterization of thiourea derivatives, adapted from published procedures for closely related compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea.[3]
Materials:
-
3-Methoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 3-methoxyaniline in a suitable solvent (e.g., water or ethanol), add an equimolar amount of ammonium thiocyanate.
-
Acidify the mixture with hydrochloric acid and heat under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion of the reaction, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield this compound.
Another general and effective method for synthesizing thiourea derivatives involves the in-situ generation of an isothiocyanate from a benzoyl chloride and its subsequent reaction with an amine.[5]
X-ray Crystallography
The following is a general procedure for obtaining single crystals and performing X-ray diffraction analysis, based on the study of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea.[3]
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol) to prepare a saturated solution.
-
Allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Colorless, block-like single crystals suitable for X-ray diffraction can be obtained.
Data Collection and Structure Refinement:
-
Mount a selected single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]
-
Collect diffraction data at a controlled temperature (e.g., 296 K).[3]
-
Process the collected data, including absorption corrections.[3]
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[3]
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.[3]
Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[7][8][9][10]
While specific studies on the biological activity of this compound are limited in the reviewed literature, a related compound, N-((3-Methoxyphenyl)carbamothioyl)octanamide, has shown good antibacterial activity and potential as a butyrylcholinesterase inhibitor.[11] Furthermore, derivatives of 1-R-4-(3-methoxyphenyl)thiosemicarbazides have been investigated for their anticancer properties.[12] Some thiourea derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway in cancer cells, though this was not for the title compound.[8]
Given the broad spectrum of activity of thiourea compounds, this compound represents a valuable scaffold for further investigation in drug discovery programs.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. mzCloud – N 3 Methoxyphenyl N 1 methyl 1 oxo 1 phenyl 6 sulfanylidene thiourea [mzcloud.org]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
The Multifaceted Biological Activities of Substituted Methoxyphenyl Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted methoxyphenyl thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The presence of the methoxyphenyl group, combined with the reactive thiourea scaffold, imparts a wide spectrum of biological activities, making these compounds promising candidates for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted methoxyphenyl thiourea derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is compiled from recent scientific literature to aid researchers and professionals in the field of drug discovery and development.
Synthesis of Methoxyphenyl Thiourea Derivatives
The general synthesis of N,N'-disubstituted thioureas, including those with methoxyphenyl moieties, is typically achieved through the reaction of an appropriate amine with an isothiocyanate in a suitable solvent. For the synthesis of methoxyphenyl thiourea derivatives, this involves reacting a methoxy-substituted aniline or a related amine with a corresponding isothiocyanate, or vice versa.
A common synthetic route involves the reaction of 3-methoxyphenyl isothiocyanate with various hydrazides to yield 1-R-4-(3-methoxyphenyl)thiosemicarbazides. These intermediates can then be cyclized in the presence of concentrated sulfuric acid to produce 1,3,4-thiadiazole derivatives bearing the 3-methoxyphenyl substituent.[3] Another approach involves the microwave-assisted nucleophilic acyl substitution to obtain thiourea derivatives from m-methoxycinnamic acid.[4]
Biological Activities and Mechanisms of Action
Substituted methoxyphenyl thiourea derivatives have demonstrated a broad range of biological activities, which are summarized below. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring significantly influence the biological potency of these compounds.[1]
Anticancer Activity
Thiourea derivatives, including those with methoxyphenyl groups, have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer progression.[1][5]
Inhibition of Kinases: Certain methoxyphenyl thiourea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] Molecular docking studies have revealed that these compounds can form hydrogen bonds with critical amino acid residues in the kinase domain of VEGFR-2, such as Glu883 and Asp1044.[1] The anti-angiogenic effects of some methoxyphenyl thiourea derivatives are also attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2).[4]
Induction of Apoptosis: Several studies have shown that methoxyphenyl thiourea derivatives can induce apoptosis in cancer cells. For instance, some derivatives have been observed to trigger apoptosis in MCF-7 breast cancer cells by activating caspase-9.[5] Another study on a diarylthiourea derivative demonstrated cell cycle arrest in the S phase and upregulation of caspase-3 in MCF-7 cells, indicating the induction of an intrinsic apoptotic pathway.[6]
Cytotoxicity against Cancer Cell Lines: A variety of substituted methoxyphenyl thiourea derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [1] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | [1] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast) | 0.7 | [1] |
| Bis-thiourea with ethylene linker (Compound 34) | HepG2 (Liver) | 6.7 | [1] |
| Bis-thiourea with ethylene linker (Compound 34) | HCT116 (Colon) | 3.2 | [1] |
| Bis-thiourea with ethylene linker (Compound 34) | MCF-7 (Breast) | 12.4 | [1] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 | [6] |
| 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine derivative (4c) | - | - | [7] |
| N-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4c) | - | - | [7] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Substituted thiourea derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[8][9]
The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [10] |
| Thiourea derivative TD4 | Methicillin-resistant S. aureus (MRSA, USA 300) | 2 | [10] |
| Thiourea derivatives (general) | Gram-positive & Gram-negative bacteria, Aspergillus flavus | 0.95 - 3.25 | [9] |
| Thiourea derivatives incorporating 2-aminothiazole (Compounds 3 & 9) | Gram-positive cocci | 2 - 32 | [11] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole (Compounds 1, 2, 4, 8, 9, 10, 12) | Gram-positive cocci | 4 - 32 | [12] |
The proposed mechanisms for their antimicrobial action include the disruption of bacterial cell wall integrity and interference with NAD+/NADH homeostasis.[10] Some thiourea derivatives are also being investigated as potential inhibitors of DNA gyrase and topoisomerase IV.[9]
Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, substituted thiourea derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[13][14][15]
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[14][16] Certain thiourea derivatives have shown potent inhibitory activity against both AChE and BChE.[14]
Diabetes-Related Enzyme Inhibition: Some fluorophenyl thiourea derivatives have demonstrated significant inhibitory effects on α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism.[13] This suggests their potential application in the management of diabetes. For instance, a 4-fluorophenyl thiourea derivative exhibited high inhibition of α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM).[13]
Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Isoquinoline urea/thiourea derivatives have been shown to inhibit tyrosinase activity.[17]
| Compound/Derivative | Enzyme | IC50 | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | 50 µg/mL | [14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [14] |
| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [13] |
| 4-fluorophenyl thiourea derivative | α-glycosidase | 24.928 nM | [13] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3) | Tyrosinase | Kᵢ = 119.22 µM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds. Below are outlines of key experimental protocols cited in the literature.
Synthesis of 1,3,4-Thiadiazole Derivatives with 3-Methoxyphenyl Substituent[3]
-
Thiosemicarbazide Synthesis: 3-methoxyphenyl isothiocyanate is reacted with appropriate hydrazides in refluxing 99.8% ethanol.
-
Cyclization: The resulting 1-R-4-(3-methoxyphenyl)thiosemicarbazides are cyclized in concentrated sulfuric acid to yield the corresponding 1,3,4-thiadiazoles.
-
Characterization: The structures of the synthesized compounds are confirmed using IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis.
In Vitro Anticancer Activity Assessment (MTT Assay)[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (ranging from 50 to 1000 µM) and incubated for 24 hours.
-
MTT Addition: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method [9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation and Compound Addition: Wells are made in the agar, and a specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.
Broth Microdilution Method for MIC Determination [8]
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Controls: Growth (MHB + inoculum) and sterility (MHB only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway Diagram
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 12. benthamscience.com [benthamscience.com]
- 13. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
The Synthetic Versatility of 1-(3-Methoxyphenyl)thiourea: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(3-Methoxyphenyl)thiourea is a readily accessible precursor that holds significant potential for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive thiourea moiety and a methoxy-substituted phenyl ring, makes it a valuable building block in the construction of thiazoles, pyrimidines, and triazoles. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, rendering the synthetic routes from this compound of considerable interest to the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Synthesis of Thiazole Derivatives: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring. It typically involves the condensation of an α-haloketone with a thiourea derivative. While direct experimental data for the reaction of this compound is not extensively documented, the synthesis of analogous 2-amino-4-arylthiazoles is well-established and can be adapted for this specific precursor. The expected product from the reaction of this compound with an appropriate α-haloketone, such as 2-bromoacetophenone, would be a 2-(3-methoxyphenylamino)-4-arylthiazole.
A related general method has been reported for the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which provides a strong basis for the protocol outlined below.[1]
Table 1: Representative Synthesis of a 2-(Arylamino)thiazole Derivative
| Product | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-(3-Methoxyphenylamino)-4-phenylthiazole | This compound, 2-Bromoacetophenone | Ethanol | 4-6 hours | Not Reported | Not Reported |
Experimental Protocol: Synthesis of 2-(3-Methoxyphenylamino)-4-phenylthiazole (Adapted from Analogous Syntheses)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.82 g, 10 mmol) in ethanol (30 mL).
-
Addition of Reagents: To this solution, add 2-bromoacetophenone (1.99 g, 10 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product is dissolved in hot water and filtered to remove any insoluble impurities. The filtrate is then cooled to induce crystallization. The resulting solid is collected by filtration, washed with cold water, and dried to afford the desired 2-(3-methoxyphenylamino)-4-phenylthiazole.
DOT Diagram 1: Hantzsch Thiazole Synthesis Pathway
Caption: Hantzsch synthesis of a 2-(arylamino)thiazole.
Synthesis of Pyrimidine Derivatives: The Biginelli Reaction
The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea derivative to form a dihydropyrimidinone or dihydropyrimidinethione. The use of thiourea in this reaction leads to the corresponding 2-thioxo-dihydropyrimidine. PubChem contains an entry for ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is the expected product from the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea.[2] This confirms the feasibility of synthesizing pyrimidine derivatives from precursors related to this compound.
Table 2: Biginelli Reaction for the Synthesis of a Dihydropyrimidinethione
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Methoxybenzaldehyde, Ethyl acetoacetate, Thiourea | HCl | Ethanol | 12-18 hours | Not Reported | Not Reported |
Experimental Protocol: Synthesis of Ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Representative Protocol)
-
Reaction Setup: In a round-bottom flask, combine 3-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reaction Conditions: The mixture is heated to reflux with constant stirring for 12-18 hours.
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath. The precipitate formed is collected by filtration.
-
Purification: The crude solid is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.
DOT Diagram 2: Biginelli Reaction Pathway
Caption: One-pot Biginelli synthesis of a dihydropyrimidinethione.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles from thiourea derivatives often proceeds through a thiosemicarbazide intermediate. This intermediate can then be cyclized with various reagents to form the triazole ring. For instance, 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol has been synthesized from the corresponding 3,4-dimethoxybenzoylthiosemicarbazide.[3] A plausible route starting from this compound would first involve its conversion to a thiosemicarbazide, followed by cyclization.
A common method for the synthesis of 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with a carboxylic acid or its derivative. An alternative approach for substituted triazoles involves the cyclization of acylthiosemicarbazides.
Table 3: Potential Synthesis of a 1,2,4-Triazole Derivative
| Product | Potential Starting Materials | Key Intermediate | Reagents for Cyclization |
| 3-Amino-5-(3-methoxyphenyl)-1H-1,2,4-triazole | This compound, Hydrazine | 4-(3-Methoxyphenyl)thiosemicarbazide | Not Applicable (direct cyclization) |
Experimental Protocol: Proposed Synthesis of 3-Amino-5-(3-methoxyphenyl)-1H-1,2,4-triazole
Step 1: Synthesis of 4-(3-Methoxyphenyl)thiosemicarbazide
-
Reaction Setup: In a suitable reaction vessel, this compound (1.82 g, 10 mmol) is suspended in ethanol.
-
Reagent Addition: Hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise to the suspension.
-
Reaction Conditions: The mixture is heated to reflux for 8-10 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to 3-Amino-5-(3-methoxyphenyl)-1H-1,2,4-triazole
-
Reaction Setup: The 4-(3-methoxyphenyl)thiosemicarbazide (from Step 1) is heated at its melting point or in a high-boiling solvent like dimethylformamide (DMF).
-
Reaction Conditions: The cyclization is carried out with the evolution of hydrogen sulfide. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid is collected, washed, and recrystallized to afford the desired triazole.
DOT Diagram 3: Proposed Pathway to a 1,2,4-Triazole
Caption: Proposed synthesis of a 1,2,4-triazole derivative.
This compound serves as a versatile and valuable precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The established methodologies of the Hantzsch thiazole synthesis and the Biginelli reaction provide reliable pathways to thiazole and pyrimidine derivatives, respectively. While direct and detailed experimental procedures for this compound are in some cases extrapolated from closely related analogues, the fundamental chemical principles underpinning these transformations are robust and widely applicable. The synthesis of 1,2,4-triazoles from this precursor represents a promising area for further investigation, with plausible synthetic routes proceeding through thiosemicarbazide intermediates. This guide offers a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel heterocyclic entities for various applications, particularly in the realm of drug discovery.
References
- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 2. Ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3S | CID 2859799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(3-methoxyphenyl)thiourea: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(3-methoxyphenyl)thiourea. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this compound. This document details the expected spectroscopic data based on closely related analogues and provides standardized experimental protocols for obtaining this information.
Introduction
N-(3-methoxyphenyl)thiourea is a derivative of thiourea, a class of organic compounds with a wide range of biological activities. The presence of the methoxyphenyl group can significantly influence its chemical and physical properties, making a thorough spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This guide covers the primary spectroscopic techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for N-(3-methoxyphenyl)thiourea. This data is compiled from published studies on closely related analogues and serves as a reference for the characterization of the target compound.
FT-IR Spectroscopic Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for N-(3-methoxyphenyl)thiourea are presented in Table 1. The data is based on the analysis of N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea.
Table 1: FT-IR Data for N-(3-methoxyphenyl)thiourea Analogue
| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound |
| N-H Stretching | ~3099 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| C-H Stretching (Aromatic) | ~3000-3100 | General Aromatic Compounds |
| C-H Stretching (Aliphatic - OCH₃) | ~2850-2960 | General Methyl Ethers |
| C=S Stretching (Thiourea) | ~789 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| C-N Stretching | ~1386 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| C-O Stretching (Aryl Ether) | ~1200-1250 | General Aryl Ethers |
| C=C Stretching (Aromatic) | ~1450-1600 | General Aromatic Compounds |
NMR Spectroscopic Data
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
The expected proton chemical shifts for N-(3-methoxyphenyl)thiourea are listed in Table 2. This data is based on the analysis of N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea in DMSO-d₆.
Table 2: ¹H NMR Data for N-(3-methoxyphenyl)thiourea Analogue
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |
| NH (Thiourea) | ~11.53, ~12.49 | Singlet | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| Aromatic H | ~6.82 - 7.40 | Multiplet | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| OCH₃ | ~3.75 | Singlet | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
The expected carbon chemical shifts for N-(3-methoxyphenyl)thiourea are presented in Table 3. This data is based on the analysis of N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea.
Table 3: ¹³C NMR Data for N-(3-methoxyphenyl)thiourea Analogue
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound |
| C=S (Thiourea) | ~178.0 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| Aromatic C | ~110.0 - 159.7 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |
| OCH₃ | ~55.0 | General Methyl Ethers |
UV-Vis Spectroscopic Data
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The expected absorption maxima for N-(3-methoxyphenyl)thiourea are listed in Table 4, based on data for thiourea and its derivatives.
Table 4: Expected UV-Vis Absorption Maxima for Thiourea Derivatives
| Electronic Transition | Expected λₘₐₓ (nm) | Reference Compound |
| π → π | ~236 | Thiourea |
| n → π | ~290-350 | Thiourea |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of N-(3-methoxyphenyl)thiourea.
Synthesis of N-(3-methoxyphenyl)thiourea
A general and efficient method for the synthesis of N-arylthioureas involves the reaction of the corresponding amine with an isothiocyanate.
Materials and Reagents:
-
3-Methoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Benzoyl chloride
-
Acetone
-
Deionized water
Procedure:
-
Preparation of 3-Methoxyphenyl isothiocyanate: A solution of benzoyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone. The mixture is refluxed for a short period.
-
Reaction with 3-Methoxyaniline: To the in-situ generated benzoyl isothiocyanate, a solution of 3-methoxyaniline in acetone is added.
-
Hydrolysis: The resulting N-benzoyl-N'-(3-methoxyphenyl)thiourea is hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
Isolation: The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure N-(3-methoxyphenyl)thiourea.
FT-IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
Sample Preparation:
-
The solid sample is mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.
Data Acquisition:
-
The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired using a proton-decoupling pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
UV-Vis Spectroscopy
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
A stock solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
Data Acquisition:
-
The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.
-
The solvent is used as a blank for baseline correction.
Visualizations
The following diagrams illustrate the key workflows and relationships in the spectroscopic characterization of N-(3-methoxyphenyl)thiourea.
The Thiourea Moiety: A Versatile Scaffold in Chemical and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiourea moiety, a functional group with the general structure (R¹R²N)(R³R⁴N)C=S, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, particularly its ability to form stable hydrogen bonds and coordinate with metal ions, have made it a cornerstone in the design of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of thiourea-containing compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Chemical Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives is typically straightforward, with the most common method involving the reaction of an amine with an isothiocyanate. This reaction is versatile and allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
General Experimental Protocol: Synthesis of N-aryl-N'-benzoyl Thiourea Derivatives
This protocol describes a common method for synthesizing N,N'-disubstituted thioureas, which are frequently investigated for their biological activities.
Materials:
-
Substituted benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Substituted aromatic amine
-
Acetone (anhydrous)
Procedure:
-
A solution of the substituted benzoyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a stirred suspension of potassium thiocyanate (1 equivalent) in anhydrous acetone.
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding benzoyl isothiocyanate in situ. The formation of a white precipitate of potassium chloride is observed.
-
The substituted aromatic amine (1 equivalent) dissolved in anhydrous acetone is then added dropwise to the reaction mixture.
-
The mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure N-aryl-N'-benzoyl thiourea derivative.
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.
Biological Activities of Thiourea Derivatives
Thiourea and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Their mechanism of action often involves the inhibition of key enzymes or the disruption of critical signaling pathways.
Anticancer Activity
Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are diverse and can include the inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone | HCT116 | 1.11 | [1][2] |
| HepG2 | 1.74 | [1][2] | |
| MCF-7 | 7.0 | [1][2] | |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Panel | 2.5 - 12.9 | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [3] |
| Bis-thiourea derivative (Compound 34) | HepG2 | 6.7 | [3] |
| HCT116 | 3.2 | [3] | |
| MCF-7 | 12.4 | [3] | |
| N,N'-Diarylthiourea (Compound 4) | MCF-7 | 338.33 | [4][5] |
| Chiral Dipeptide Thioureas (10g-l) | BGC-823 | 20.9 - 103.6 | [6] |
| A549 | 19.2 - 112.5 | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiourea derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of the thiourea derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubate the plate for 48-72 hours.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Antimicrobial Activity
Thiourea derivatives have shown significant activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial metabolism.
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide [L²] | S. aureus | 200 | [1] |
| E. coli | 200 | [1] | |
| C. albicans | 25 | [9] | |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L⁵] | S. aureus | 100 | [1] |
| E. coli | 200 | [1] | |
| C. albicans | 50 | [9] | |
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [10] |
| MRSA (USA 300) | 2 | [10] | |
| MRSA (ATCC 43300) | 8 | [10] | |
| E. faecalis (ATCC 29212) | 4 | [10] |
The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Thiourea derivative stock solution
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
In a 96-well plate, perform serial two-fold dilutions of the thiourea derivative in the broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]
Antiviral Activity
Several thiourea derivatives have been identified as potent antiviral agents, particularly against HIV and other viruses. Their mechanisms can involve the inhibition of viral enzymes like reverse transcriptase or interference with viral entry and replication processes.
Table 3: Antiviral Activity of Selected Thiourea Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Adamantylthiourea derivative 7 | Influenza A2/Asian/J305 | Favorable comparison to amantadine | [11] |
| Thiourea derivative 5i (piperazine containing) | Leishmania amazonensis | 1.8 | [12] |
| Thiourea derivative BB IV-46 | SARS-CoV-2 (RBD-ACE2 binding) | 95.73% inhibition | [13] |
| Thiourea derivative BB IV-60 | SARS-CoV-2 (RBD-ACE2 binding) | 67.38% inhibition | [13] |
This assay evaluates the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.[14]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Thiourea derivative
-
Culture medium
Procedure:
-
Seed host cells in multi-well plates and allow them to form a monolayer.
-
Infect the cells with the virus in the presence of various concentrations of the thiourea derivative.
-
After an appropriate incubation period, harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the supernatant using a suitable method, such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
The EC50 (50% effective concentration) is calculated as the concentration of the compound that reduces the virus yield by 50%.
Enzyme Inhibition
The thiourea scaffold is a common feature in many enzyme inhibitors. The sulfur and nitrogen atoms of the thiourea moiety can form key interactions with amino acid residues in the active site of enzymes, leading to their inhibition.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Thiourea derivatives have been shown to be effective inhibitors of several CA isoforms.
Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative | Isoform | IC50 (µM) | Reference |
| Sulfonamide-substituted amide 9 | hCA II | 0.18 | [15] |
| Sulfonamide-substituted amide 11 | hCA IX | 0.17 | [15] |
| Sulfonamide-substituted amide 12 | hCA XII | 0.58 | [15] |
| Thiourea derivative 7c | hCA IX | 0.125 | [15] |
| Thiourea derivative 7d | hCA XII | 0.111 | [15] |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for several pathogenic bacteria. Thiourea and its derivatives are potent urease inhibitors.
Table 5: Urease Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Thiourea (Standard) | 4.75 | [16] |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea (4i) | 0.0019 | [16] |
| N,N-Disubstituted Thiourea (5a) | 1.83 | [17] |
| Alkyl chain-linked thiourea (3c) | 10.65 | [18] |
| Arylthiourea (LaSMMed 124) | 464 | [19] |
This assay measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified carbonic anhydrase isoform
-
Buffer (e.g., Tris-HCl)
-
p-Nitrophenyl acetate (substrate)
-
Thiourea derivative
Procedure:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains buffer, the CA enzyme, and the thiourea derivative at various concentrations.
-
The reaction is initiated by the addition of the substrate, p-nitrophenyl acetate.
-
The hydrolysis of the substrate to p-nitrophenolate is monitored spectrophotometrically at 400 nm.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Modulation
The biological effects of thiourea derivatives are often mediated by their interaction with and modulation of key cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Several thiourea derivatives have been developed as EGFR inhibitors.[2] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.
Western blotting is a common technique to assess the phosphorylation status of EGFR and the efficacy of its inhibitors.
Materials:
-
Cancer cells overexpressing EGFR (e.g., A431)
-
Thiourea derivative
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the thiourea derivative at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total EGFR to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. While less explored than EGFR inhibition, some studies suggest that thiourea derivatives may also modulate the NF-κB signaling pathway, potentially by inhibiting IκB kinase (IKK) or preventing the nuclear translocation of NF-κB.
Conclusion
The thiourea moiety is a remarkably versatile and synthetically accessible scaffold that has proven to be a rich source of biologically active compounds. Its ability to engage in crucial molecular interactions has led to the development of potent anticancer, antimicrobial, antiviral, and enzyme inhibitory agents. The continued exploration of thiourea derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel therapeutics to address a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this important chemical entity.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 16. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
The Emerging Role of 1-(3-Methoxyphenyl)thiourea as a Corrosion Inhibitor: A Technical Overview
Introduction
The corrosion of metallic materials, particularly mild steel, in acidic environments is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Thiourea and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms, which act as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
This technical guide focuses on the potential of 1-(3-Methoxyphenyl)thiourea as a corrosion inhibitor. The presence of the methoxy group (-OCH₃) on the phenyl ring is expected to enhance its inhibitive properties through increased electron density, facilitating stronger adsorption onto the metal surface. This document provides a detailed summary of the expected quantitative performance, experimental protocols for evaluation, and the proposed mechanism of action based on studies of analogous compounds.
Quantitative Data on Analogous Thiourea Derivatives
The following tables summarize the corrosion inhibition performance of various thiourea derivatives in acidic media, which can be considered indicative of the potential performance of this compound.
Table 1: Weight Loss Measurements of Thiourea Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M H₂SO₄ | - | 97.4 | [1] |
| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M HCl | - | 94.71 | [1] |
| Pyridyl substituted thioureas | H₂SO₄ | - | up to 99.26 | [2] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 x 10⁻⁶ | 99 | [3] |
Table 2: Potentiodynamic Polarization Data for Thiourea Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M H₂SO₄ | - | - | 97.47 | [1] |
| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M HCl | - | - | 89.73 | [1] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 x 10⁻⁶ | - | 98 | [3] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Thiourea Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | - | Increased with concentration | Decreased with concentration | - | [4] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 1.0 M HCl | 2 x 10⁻⁴ | - | - | 94.99 |
Experimental Protocols
This section details the standard experimental methodologies used to evaluate the corrosion inhibition performance of thiourea derivatives.
Synthesis of this compound
A plausible synthesis route for this compound involves the reaction of 3-methoxyphenyl isothiocyanate with an appropriate amine, such as ammonia or another amine, in a suitable solvent. A documented synthesis of a related compound, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, was achieved by reacting 3-methoxyphenyl isothiocyanate with 3-aminophenol in acetonitrile at room temperature[5]. The reaction was completed within an hour, followed by solvent removal and washing of the product[5].
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl or 1 M H₂SO₄) with and without various concentrations of the inhibitor for a specified period at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing a cleaning inhibitor), washed, dried, and re-weighed.
-
Calculation: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = ΔW / (A * t) (where A is the surface area and t is the immersion time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution at its OCP. A small amplitude AC signal is applied over a wide range of frequencies.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot is used to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) by fitting the data to an equivalent electrical circuit. The inhibition efficiency is calculated from the Rct values:
-
Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Visualizations
Proposed Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.
References
- 1. Corrosion inhibition studies of the combined admixture of 1, 3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media [redalyc.org]
- 2. Research Journal of Chemical Sciences : Corrosion Inhibitory Effects of Some Substituted Thiourea on Mild Steel in Acid Media - ISCA [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Scrutiny of 1-(3-Methoxyphenyl)thiourea: An In-Depth Molecular Structure Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 1-(3-Methoxyphenyl)thiourea. By leveraging computational chemistry, we can elucidate the geometric, electronic, and spectroscopic properties of this molecule, offering insights crucial for its potential applications in drug design and materials science. This document outlines the key computational methodologies, presents a summary of representative theoretical data, and details the experimental protocols often employed in the characterization of such thiourea derivatives.
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The molecule this compound, with its methoxy-substituted phenyl ring, presents an interesting subject for theoretical investigation to understand how its structural and electronic features contribute to its potential bioactivity. Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting molecular properties and complementing experimental findings. These theoretical insights are invaluable for structure-activity relationship (SAR) studies and rational drug design.
Computational and Experimental Methodologies
The theoretical and experimental data presented for thiourea derivatives are typically generated using a combination of computational modeling and spectroscopic techniques.
Computational Protocols: Density Functional Theory (DFT)
A prevalent computational method for studying thiourea derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
-
Software: Calculations are commonly performed using the Gaussian suite of programs.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.
-
Basis Set: The 6-311++G(d,p) basis set is often used to provide a good description of the electronic structure of the molecule.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra.
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization and hyperconjugative interactions within the molecule.
Experimental Protocols
Experimental characterization is essential to validate and complement the theoretical findings.
-
Synthesis: The synthesis of this compound is typically achieved by the reaction of 3-methoxyphenyl isothiocyanate with a suitable amine in an appropriate solvent, such as acetonitrile, at room temperature.
-
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule.
-
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structure elucidation.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule.
-
-
Single-Crystal X-ray Diffraction: This technique provides the most accurate experimental determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Theoretical Data Presentation
The following tables summarize representative theoretical data for this compound, derived from computational studies on analogous compounds.
Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| C=S | 1.67 - 1.69 | N-C-N | 116 - 118 | C-N-C-S (thiourea plane) | 0 - 5 |
| C-N (thiourea) | 1.38 - 1.41 | C-N-H | 118 - 122 | Phenyl-N-C-S | 40 - 65 |
| C-N (phenyl) | 1.42 - 1.45 | N-C=S | 121 - 123 | C-C-O-C (methoxy) | 0 - 10 |
| C-O (methoxy) | 1.36 - 1.38 | C-O-C (methoxy) | 117 - 119 | ||
| O-CH₃ (methoxy) | 1.42 - 1.44 | C-C-C (phenyl ring) | 119 - 121 |
Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| S | -0.4 to -0.6 | C (phenyl) | Variable |
| N (NH) | -0.7 to -0.9 | H (NH) | +0.3 to +0.5 |
| C (C=S) | +0.1 to +0.3 | O (methoxy) | -0.5 to -0.7 |
Frontier Molecular Orbitals and Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential | 5.5 to 6.5 |
| Electron Affinity | 1.0 to 2.0 |
| Electronegativity (χ) | 3.2 to 4.2 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Global Softness (S) | 0.4 to 0.5 |
| Electrophilicity Index (ω) | 2.0 to 3.0 |
Mandatory Visualizations
Experimental and Computational Workflow
Caption: General workflow for the study of thiourea derivatives.
Molecular Properties Analysis Pathway
Caption: Conceptual pathway for molecular property analysis.
Conclusion
The theoretical investigation of this compound provides a detailed understanding of its molecular structure and electronic properties. The computational data, when used in conjunction with experimental results, offers a powerful approach to characterizing this and other thiourea derivatives. The insights gained from these studies are fundamental for guiding the design of new molecules with tailored biological activities and for exploring their potential in various scientific and technological fields. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of thiourea compounds.
Pharmacological Profile of N-(3-methoxyphenyl)thiourea and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of N-(3-methoxyphenyl)thiourea and its analogous structures. Thiourea derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a resource for researchers in medicinal chemistry and drug discovery. While specific data for N-(3-methoxyphenyl)thiourea is limited, this guide focuses on closely related analogs to provide a substantive understanding of this chemical scaffold.
Introduction
Thiourea, a sulfur analog of urea, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3] The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[3] The incorporation of a methoxyphenyl group, specifically the 3-methoxy substitution pattern, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide explores the pharmacological activities of N-(3-methoxyphenyl)thiourea and its analogs, with a focus on their anticancer, antimicrobial, and tyrosinase inhibitory effects.
Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives is typically straightforward, most commonly involving the reaction of an isothiocyanate with a primary or secondary amine.[3] This method is efficient and allows for the generation of a diverse library of compounds.
Below is a generalized workflow for the synthesis of N-aryl thiourea derivatives.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.[4] Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[4]
Quantitative Data
The following table summarizes the cytotoxic activity of selected thiourea analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | MTT | 338.33 ± 1.52 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | Not Specified | 1.11 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | Not Specified | 1.74 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | Not Specified | 7.0 | [5] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | SW480 (Colon) | MTT | 2.5 ± 0.3 | [6] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | SW620 (Colon) | MTT | 1.5 ± 0.2 | [6] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | PC3 (Prostate) | MTT | 2.9 ± 0.4 | [6] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | K-562 (Leukemia) | MTT | 8.9 ± 1.1 | [6] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MCF-7 (Breast) | Not Specified | ~40.30 (cell viability % at 100 µM) | [7] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MDA-MB-231 (Breast) | Not Specified | ~33.86 (cell viability % at 100 µM) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Signaling Pathways
Certain thiourea derivatives have been found to interfere with key signaling pathways in cancer cells. For instance, some analogs induce apoptosis through the activation of caspase-3 via an intrinsic pathway.[4] Others have been reported to inhibit the Wnt/β-catenin signaling pathway.[6]
Antimicrobial Activity
Thiourea derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi, including drug-resistant strains.[8]
Quantitative Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiourea analogs against various microbial strains.
| Compound/Analog | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| TD4 | S. aureus (ATCC 29213) | Broth Microdilution | 2 | [9] |
| TD4 | MRSA (USA 300) | Broth Microdilution | 4 | [9] |
| Triazole-thiourea derivative 10 | S. aureus | Broth Microdilution | 4-32 | [10] |
| Triazole-thiourea derivative 10 | S. epidermidis | Broth Microdilution | 4-32 | [10] |
| Triazole-thiourea derivative 10 | MRSA | Broth Microdilution | 4-64 | [10] |
Experimental Protocols
This method is a preliminary qualitative screening for antimicrobial activity.[11]
This is a quantitative method to determine the minimum inhibitory concentration (MIC).[11][12]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders and in the cosmetics industry.[13][14] Thiourea-containing compounds are known potent tyrosinase inhibitors.[14][15]
Quantitative Data
The following table shows the tyrosinase inhibitory activity of some thiourea derivatives.
| Compound/Analog | Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Indole-thiourea derivative (Compound 4b) | Mushroom Tyrosinase | Spectrophotometric | 5.9 ± 2.47 | [13] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Spectrophotometric | 16.4 ± 3.53 | [13] |
| Thioacetazone | Mushroom Tyrosinase | Spectrophotometric | 14 | [15] |
| Ambazone | Mushroom Tyrosinase | Spectrophotometric | 15 | [15] |
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, often using L-tyrosine or L-DOPA as a substrate.
Mechanism of Inhibition
Kinetic studies of some thiourea derivatives have shown them to be competitive or non-competitive inhibitors of tyrosinase.[13][15] Docking simulations suggest that the thiourea moiety can interact with the copper ions in the active site of the enzyme.[15]
Conclusion
N-(3-methoxyphenyl)thiourea and its analogs represent a promising scaffold for the development of new therapeutic agents. The available data on analogous structures highlight their significant potential as anticancer, antimicrobial, and tyrosinase inhibitory agents. This technical guide provides a foundational resource for researchers, summarizing key pharmacological data and experimental methodologies. Further investigation into the specific pharmacological profile of N-(3-methoxyphenyl)thiourea is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-Methoxyphenyl)thiourea Derivatives in Anti-Cancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer potential of 1-(3-Methoxyphenyl)thiourea derivatives. This document details their synthesis, biological activity, and proposed mechanisms of action, supported by experimental protocols and data visualizations to guide further research and development in oncology.
Introduction
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties. The this compound scaffold, in particular, has been identified as a promising pharmacophore for the development of novel anti-neoplastic agents. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and potential inhibition of key signaling pathways involved in tumor progression and angiogenesis.
Data Presentation: Anti-Cancer Activity
The anti-proliferative effects of various this compound and related derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole Derivative (SCT-4) | MCF-7 (Breast) | >100 (74% viability at 100 µM) | [1] |
| MDA-MB-231 (Breast) | >100 | [1] | |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2) | SW620 (Colon) | 1.5 ± 0.72 | [2] |
| K-562 (Leukemia) | 73% late apoptosis at IC50 | [2] | |
| SW480 (Colon) | 95-99% late apoptosis at IC50 | [2] | |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 9) | SW620 (Colon) | 7.6 ± 1.75 | [2] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 8) | SW620 (Colon) | 5.8 ± 0.76 | [2] |
| PC3 (Prostate) | 6.9 ± 1.64 | [2] | |
| Chiral dipeptide thiourea (Compound 11d) | BGC-823 (Stomach) | 20.9 | [3] |
| A549 (Lung) | >100 | [3] | |
| Diaryl thiourea (DATU6) | VEGFR-2 Kinase | 0.0235 | [4][5] |
| Quinazolin-4(3H)-one derivative (QDAU5) | VEGFR-2 Kinase | 0.00077 | [4][5] |
Proposed Mechanisms of Action
Research suggests that this compound derivatives exert their anti-cancer effects through multiple mechanisms. The primary pathways implicated are the induction of apoptosis via caspase activation and the potential inhibition of angiogenesis through the VEGFR-2 signaling pathway.
Caspase-Dependent Apoptosis
Several studies indicate that these thiourea derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved, converging on the activation of executioner caspases like caspase-3 and -7, which then cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6] Some derivatives have been shown to induce late-stage apoptosis in colon and leukemia cell lines. In silico studies of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent suggest that caspase-8 is a likely target.[7]
Figure 1: Proposed caspase-dependent apoptosis pathway induced by this compound derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. Some 1,3-disubstituted thiourea derivatives have been shown to suppress the secretion of Vascular Endothelial Growth Factor (VEGF), suggesting an anti-angiogenic mechanism.[6] Furthermore, diaryl thiourea derivatives have demonstrated potent inhibitory activity against VEGFR-2 kinase in in vitro assays.[4][5]
Figure 2: Proposed mechanism of VEGFR-2 signaling inhibition by this compound derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and derivative being tested.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 1,3-disubstituted thioureas.
Materials:
-
3-Methoxyphenyl isothiocyanate
-
Appropriate primary or secondary amine
-
Acetonitrile (or other suitable solvent)
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 3-methoxyphenyl isothiocyanate (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add the desired amine (1.0-1.2 equivalents) to the solution at room temperature with stirring.
-
Allow the reaction to proceed for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Figure 3: General workflow for the synthesis of this compound derivatives.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the thiourea derivatives for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of the compounds on signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-VEGFR-2, anti-p-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anti-cancer therapeutics. Their ability to induce apoptosis and potentially inhibit angiogenesis provides a multi-pronged approach to combating cancer. The protocols and data presented herein offer a foundational resource for researchers to further explore the therapeutic potential of this chemical scaffold. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to validate the anti-tumor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(3-Methoxyphenyl)thiourea in Mild Steel Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant challenge across various industries, leading to structural degradation and economic losses. Organic corrosion inhibitors offer a practical and effective solution to mitigate this issue. Thiourea and its derivatives are a prominent class of organic inhibitors due to the presence of nitrogen and sulfur atoms, which act as active centers for adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the use of a thiourea derivative, specifically an admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde, as a corrosion inhibitor for mild steel in acidic media. While specific data for 1-(3-Methoxyphenyl)thiourea was not available in the cited literature, the presented data for a closely related methoxy-substituted thiourea compound provides valuable insights into its potential application and methodologies for its evaluation.
Principle of Corrosion Inhibition by Thiourea Derivatives
Thiourea derivatives inhibit corrosion primarily through adsorption onto the mild steel surface. This process is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. The aromatic rings in the molecular structure also contribute to the adsorption through π-electron interactions. The inhibitor molecules displace water and aggressive ions from the metal surface, forming a protective film that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This adsorption can be physical (electrostatic interaction) or chemical (covalent bonding), often following established adsorption isotherms such as Langmuir, Frumkin, and Freundlich.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the corrosion inhibition performance of an admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde (referred to as VTU) on mild steel in 1 M H₂SO₄ and 1 M HCl solutions.
Table 1: Weight Loss and Inhibition Efficiency Data for VTU on Mild Steel
| Corrosive Medium | Inhibitor Conc. (% v/v) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 1 M H₂SO₄ | 0.00 | 2.15 | - |
| 0.15 | 0.09 | 96.0 | |
| 0.30 | 0.08 | 96.5 | |
| 0.50 | 0.06 | 97.2 | |
| 0.75 | 0.05 | 97.4 | |
| 1 M HCl | 0.00 | 1.89 | - |
| 0.15 | 0.07 | 96.2 | |
| 0.30 | 0.06 | 96.8 | |
| 0.50 | 0.05 | 97.2 | |
| 0.75 | 0.04 | 97.2 |
Data extracted from a study on an admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde.[1]
Table 2: Potentiodynamic Polarization Data for VTU on Mild Steel
| Corrosive Medium | Inhibitor Conc. (% v/v) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| 1 M H₂SO₄ | 0.00 | -450 | 185.3 | - |
| 0.15 | -465 | 7.4 | 96.0 | |
| 0.30 | -472 | 6.5 | 96.5 | |
| 0.50 | -480 | 5.0 | 97.3 | |
| 0.75 | -488 | 4.7 | 97.5 | |
| 1 M HCl | 0.00 | -478 | 162.5 | - |
| 0.15 | -485 | 16.7 | 89.7 | |
| 0.30 | -492 | 15.8 | 90.3 | |
| 0.50 | -501 | 14.2 | 91.3 | |
| 0.75 | -510 | 13.5 | 91.7 |
Data extracted from a study on an admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.
Weight Loss Measurement
This gravimetric method is a straightforward technique to determine the corrosion rate and inhibition efficiency.
Materials:
-
Mild steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄).
-
This compound inhibitor solutions of varying concentrations.
-
Analytical balance (accuracy ±0.1 mg).
-
Water bath or thermostat for temperature control.
-
Desiccator.
Procedure:
-
Mechanically polish the mild steel coupons using a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with a suitable solvent (e.g., acetone), followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by cleaning the coupons (e.g., with a brush in a solution of 20% NaOH containing 200 g/L of zinc dust).
-
Rinse the coupons with distilled water and acetone, dry them, and re-weigh to obtain the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel specimen with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium with and without the inhibitor.
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a defined surface area exposed.
-
Polish the exposed surface of the WE as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log I) versus the applied potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection point.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] × 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film.
Materials:
-
EIS-capable potentiostat/galvanostat.
-
Three-electrode corrosion cell (same as for PDP).
-
Corrosive medium with and without the inhibitor.
Procedure:
-
Set up the three-electrode cell as described for the PDP measurements.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
Surface Analysis (SEM)
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the mild steel coupons before and after exposure to the corrosive environment, with and without the inhibitor.
Materials:
-
Scanning Electron Microscope.
-
Mild steel coupons (prepared as for weight loss measurements and exposed to the corrosive media).
Procedure:
-
After the immersion test (as in the weight loss experiment), carefully retrieve the coupons.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs using conductive carbon tape.
-
If necessary, sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Introduce the samples into the SEM chamber and acquire images at various magnifications.
-
Compare the surface morphology of the uninhibited sample (which should show significant corrosion damage) with the inhibited samples (which should show a smoother, more protected surface).
Visualizations
Caption: General workflow for evaluating corrosion inhibitors.
Caption: Adsorption mechanism of thiourea derivatives.
References
Application Notes and Protocols for the Synthesis of 1-(3-Methoxyphenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-(3-Methoxyphenyl)thiourea derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential as tyrosinase inhibitors and cytotoxic agents.[1][2][3] The following sections detail two primary synthetic methodologies, present key quantitative data in a structured format, and include diagrams to illustrate the experimental workflow and a relevant biological signaling pathway.
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The this compound scaffold, in particular, has been identified as a privileged structure in the development of novel therapeutic agents. These compounds can be synthesized through straightforward and efficient methods, primarily involving the reaction of an isothiocyanate with an amine or the reaction of an amine with a thiocyanate salt. The protocols outlined below are suitable for laboratory-scale synthesis and can be adapted for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Synthesis of this compound Derivatives via Isothiocyanate Route
| Derivative | Amine Reactant | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | 3-Aminophenol | Acetonitrile | 1 h | - | - | [1] |
| N-Aryl-[3-(trifluoromethyl)phenyl]thiourea derivatives | 3-(Trifluoromethyl)aniline | Anhydrous Acetonitrile | 24 h | - | - | [2] |
| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | 3-Fluoroaniline | Acetonitrile | 3 h | High | 169-171 | [4] |
Note: Yields and melting points are not always reported in the literature; "-" indicates data not available in the cited source.
Table 2: Synthesis of Substituted Phenylthiourea via Ammonium Thiocyanate Route
| Starting Aniline | Yield (%) | Reference |
| 3-Methoxyaniline | 36.75 - 4.35 (range for various derivatives) | [5] |
Note: The reported yield is a range for a series of substituted phenylthioureas synthesized from different anilines, indicating that yields can vary significantly depending on the specific substrate.
Experimental Protocols
Two primary methods for the synthesis of this compound derivatives are presented below.
Method 1: Synthesis from 3-Methoxyphenyl Isothiocyanate and an Amine
This is a widely used and generally high-yielding method for the preparation of unsymmetrically substituted thioureas.[6]
Materials:
-
3-Methoxyphenyl isothiocyanate
-
Substituted amine (e.g., 3-aminophenol)
-
Acetonitrile (or other suitable solvent like dichloromethane)[1][6]
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-methoxyphenyl isothiocyanate (1.0 mmol) in acetonitrile (6 mL).
-
To this solution, add the desired substituted amine (1.2 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 1 hour.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid product with a suitable solvent (e.g., dichloromethane) to remove any unreacted starting materials.[1]
-
The final product can be further purified by recrystallization if necessary.
Method 2: Synthesis from 3-Methoxyaniline and Ammonium Thiocyanate
Materials:
-
3-Methoxyaniline
-
Concentrated Hydrochloric Acid
-
Ammonium thiocyanate
-
Ethanol (for recrystallization)
-
Ice
-
Standard laboratory glassware (beakers, round-bottom flask, reflux condenser)
Procedure:
Step 1: Formation of 3-Methoxyphenylammonium chloride [5]
-
In a 250 mL beaker, place 3-methoxyaniline (0.05 mol).
-
Cool the beaker in an ice bath.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise with stirring. A solid mass of the phenylammonium chloride will form.
-
Filter the solid product using a suction pump and wash with a small amount of cold water.
Step 2: Synthesis of this compound [5]
-
In a round-bottom flask, dissolve ammonium thiocyanate (0.05 mol) in 15 mL of water.
-
Add the 3-methoxyphenylammonium chloride (0.05 mol) obtained from Step 1 to the flask.
-
Reflux the mixture for 1.5 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, pour the contents of the flask into 150 g of ice water with vigorous stirring.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflows for the synthesis of this compound derivatives.
Signaling Pathway
Given that some this compound derivatives have been investigated as tyrosinase inhibitors, the following diagram illustrates a simplified overview of the melanin biosynthesis pathway, where tyrosinase plays a key role.[1]
Caption: Simplified melanin biosynthesis pathway and the inhibitory role of this compound derivatives on tyrosinase.
References
- 1. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(3-Methoxyphenyl)thiourea in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the ligand 1-(3-Methoxyphenyl)thiourea. This document offers detailed experimental protocols for the synthesis of the ligand and its corresponding metal complexes, alongside a summary of their characterization data and a discussion of their potential as therapeutic agents, particularly in anticancer research. The information is curated to serve as a foundational guide for researchers exploring the coordination chemistry and pharmacological utility of this class of compounds.
Introduction
N-substituted thioureas are a versatile class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide array of transition metals. The presence of both sulfur and nitrogen donor atoms allows for diverse coordination modes, including monodentate and bidentate chelation. Metal complexes derived from thiourea ligands have garnered considerable interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The therapeutic potential of these complexes is often attributed to a synergistic effect between the metal ion and the thiourea ligand.
This compound, in particular, presents an interesting scaffold for the design of novel metal-based therapeutic agents. The methoxy substituent on the phenyl ring can influence the electronic properties and lipophilicity of the ligand and its metal complexes, potentially impacting their biological activity and pharmacokinetic profiles. This document outlines the synthesis of this compound and its application in the preparation of transition metal complexes, with a focus on their characterization and potential anticancer applications.
Experimental Protocols
Synthesis of this compound Ligand
This protocol is adapted from the synthesis of the closely related compound, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea[1].
Materials:
-
3-Methoxyphenyl isothiocyanate
-
3-Methoxyaniline
-
Acetonitrile
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyphenyl isothiocyanate (1.0 mmol) in acetonitrile (10 mL).
-
To this solution, add 3-methoxyaniline (1.2 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid product with dichloromethane to remove any unreacted starting materials.
-
Dry the purified this compound ligand under vacuum.
General Protocol for the Synthesis of Transition Metal Complexes with this compound
This protocol is a generalized procedure based on established methods for the synthesis of metal complexes with N-arylthiourea ligands[2]. This can be adapted for various transition metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, etc.).
Materials:
-
This compound
-
Transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Acetone
Procedure:
-
Dissolve this compound (2 mmol) in methanol or a mixture of methanol and acetone.
-
In a separate flask, dissolve the transition metal salt (1 mmol) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 1-3 hours, during which a precipitate of the metal complex should form.
-
For complete precipitation, the reaction mixture can be cooled in an ice bath.
-
Filter the solid complex, wash it with methanol and then with water to remove any unreacted salts and ligand.
-
Dry the final metal complex in a vacuum desiccator.
Data Presentation
Due to the limited availability of specific quantitative data for metal complexes of this compound in the surveyed literature, the following tables present representative data from closely related N-arylthiourea metal complexes to provide an expected range of values.
Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Thiourea Ligands and their Metal Complexes
| Compound/Complex Type | ν(N-H) | ν(C=S) | ν(M-S) | ν(M-N) |
| N-Arylthiourea Ligand | ~3150-3350 | ~700-750 | - | - |
| [M(L)₂Cl₂] (Monodentate) | ~3150-3350 | Shift to lower freq. (~690-730) | ~400-500 | - |
| [M(L)₂] (Bidentate) | Peak absent or shifted | Shift to lower freq. (~690-730) | ~400-500 | ~450-550 |
Note: The shift in the ν(C=S) band to a lower frequency upon complexation is indicative of coordination through the sulfur atom. The disappearance or significant shift of the ν(N-H) band in bidentate complexes suggests deprotonation and coordination of the nitrogen atom.[3][4]
Table 2: Representative ¹H-NMR Spectral Data (δ, ppm) for Thiourea Ligands and their Diamagnetic Metal Complexes
| Proton | N-Arylthiourea Ligand | Diamagnetic Metal Complex |
| N-H | ~8.0-10.0 (broad singlet) | Shifted or absent |
| Aromatic-H | ~6.5-8.0 (multiplets) | Shifted downfield |
| OCH₃ | ~3.8 (singlet) | Minor shift |
Note: The chemical shifts in the metal complexes can vary depending on the metal center and the coordination geometry. The downfield shift of aromatic protons upon complexation is a common observation.
Table 3: Representative UV-Vis Spectral Data (λ_max, nm) for Thiourea Ligands and their Metal Complexes
| Compound/Complex Type | π → π* Transition | n → π* Transition | d-d Transitions |
| N-Arylthiourea Ligand | ~250-300 | ~320-350 | - |
| Transition Metal Complex | Shifted bands | Shifted bands | ~400-800 |
Note: The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and provides information about the electronic structure and geometry of the complex.
Table 4: Representative Anticancer Activity (IC₅₀, µM) of Thiourea Metal Complexes on Various Cancer Cell Lines
| Complex Type | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Copper(II) Complexes | 3.3 - 26.8 | 5.0 - 72.0 | 0.29 - 25.0 |
| Gold(I) Complexes | - | Moderate to High | Moderate to High |
| Silver(I) Complexes | - | Moderate to High | Moderate to High |
Note: The IC₅₀ values are highly dependent on the specific thiourea ligand, the metal center, and the cancer cell line being tested. The data presented are ranges observed for various N-arylthiourea metal complexes.[2][5][6]
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies | MDPI [mdpi.com]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Antiprotozoal Activity of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antiprotozoal efficacy of thiourea derivatives. Detailed protocols for in vitro assays against common protozoan parasites, namely Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, are presented. Additionally, protocols for assessing cytotoxicity against mammalian cell lines are included to determine the selectivity of the compounds. Quantitative data from published studies are summarized in tabular format to serve as a reference, and key experimental workflows are visualized using diagrams.
Assays for Anti-leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania. The in vitro assays for anti-leishmanial activity typically involve testing compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.
Anti-promastigote Assay
This assay evaluates the effect of thiourea derivatives on the viability and proliferation of Leishmania promastigotes.
Experimental Protocol:
-
Parasite Culture: Leishmania promastigotes (e.g., L. major, L. donovani, L. amazonensis) are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24-26°C.
-
Compound Preparation: Stock solutions of thiourea derivatives are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are harvested and seeded into 96-well microtiter plates at a density of 1-2 x 10^6 cells/mL.
-
The prepared compound dilutions are added to the wells.
-
Control wells containing medium only (blank), parasites in medium with DMSO (negative control), and a standard anti-leishmanial drug (e.g., Amphotericin B, Miltefosine) are included.
-
The plates are incubated at 24-26°C for 48-72 hours.
-
-
Viability Assessment:
-
Resazurin Assay: Add resazurin solution (final concentration 0.0125 mg/mL) to each well and incubate for another 4-24 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) and incubate for 3-4 hours. Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.
-
Direct Counting: Parasite viability can also be assessed by counting motile promastigotes using a hemocytometer under a microscope.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-amastigote Assay
This assay is more clinically relevant as it targets the intracellular amastigote stage of the parasite within host macrophages.
Experimental Protocol:
-
Macrophage Culture: Murine peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1, THP-1) are seeded in 96-well plates and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 to 20:1. The plates are incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: After incubation, the wells are washed with warm PBS or medium to remove non-phagocytized promastigotes.
-
Compound Treatment: Fresh medium containing serial dilutions of the thiourea derivatives is added to the infected macrophages.
-
Incubation: The plates are incubated for another 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes:
-
The cells are fixed with methanol and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
Alternatively, a colorimetric or fluorometric method can be used by lysing the macrophages and measuring the activity of a parasite-specific enzyme (e.g., β-galactosidase if using a transgenic parasite line).
-
-
Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated wells to the untreated controls.
Data Presentation: Anti-leishmanial Activity of Thiourea Derivatives
| Compound/Derivative | Leishmania Species | Assay Type | IC50 (µM) | Reference |
| Thiourea 3e | L. amazonensis | Anti-amastigote | 4.9 ± 1.2 | [1] |
| Thiourea 5i | L. amazonensis | Anti-amastigote | 1.8 ± 0.5 | [1] |
| Compound 4g | L. major | Anti-promastigote | 0.14 ± 0.01 | [2] |
| Compound 4g | L. tropica | Anti-promastigote | 0.21 ± 0.02 | [2] |
| Compound 4g | L. donovani | Anti-promastigote | 0.35 ± 0.03 | [2] |
| Compound 4g | L. major | Anti-amastigote | 0.31 ± 0.02 | [2] |
| Compound 20a | L. major | Anti-promastigote | 0.25 ± 0.02 | [2] |
| Compound 20b | L. tropica | Anti-promastigote | 0.29 ± 0.03 | [2] |
| N-benzoyl analogue 7p | L. major | Anti-promastigote | 12.7 | [3] |
Experimental Workflow and Potential Mechanism
Caption: Workflow for in vitro anti-leishmanial activity testing.
Caption: Potential mechanism of action of thiourea derivatives in Leishmania.
Assay for Anti-Trypanosomal Activity (Trypanosoma cruzi)
Chagas disease is caused by Trypanosoma cruzi. In vitro assays target the epimastigote (insect stage) and the clinically relevant intracellular amastigote and trypomastigote (mammalian stages) forms.
Anti-epimastigote Assay
Experimental Protocol:
-
Parasite Culture: T. cruzi epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% FBS at 28°C.
-
Compound Preparation: Similar to the anti-leishmanial assay, stock solutions in DMSO are serially diluted in the culture medium.
-
Assay Procedure:
-
Epimastigotes in the mid-logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Compound dilutions are added to the wells.
-
Appropriate controls (blank, negative, positive e.g., Benznidazole) are included.
-
Plates are incubated at 28°C for 72-96 hours.
-
-
Viability Assessment:
-
Resazurin Assay: As described for Leishmania.
-
Direct Counting: Using a hemocytometer.
-
-
Data Analysis: Calculation of IC50 values from dose-response curves.
Anti-amastigote and Anti-trypomastigote Assay
Experimental Protocol:
-
Host Cell Culture: Vero cells or L929 fibroblasts are seeded in 96-well plates and grown to confluence.
-
Infection: Host cells are infected with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 for 2 hours.
-
Removal of Extracellular Parasites: Wells are washed to remove non-internalized trypomastigotes.
-
Compound Treatment: Fresh medium with serial dilutions of the thiourea derivatives is added.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in 5% CO2.
-
Quantification:
-
Anti-amastigote: The medium is removed, cells are fixed and stained with Giemsa, and the number of intracellular amastigotes is counted.
-
Anti-trypomastigote: The supernatant containing released trypomastigotes is collected, and the number of motile trypomastigotes is counted using a hemocytometer.
-
β-galactosidase Reporter Assay: If using a transgenic parasite strain expressing β-galactosidase, a substrate like chlorophenol red-β-D-galactopyranoside (CPRG) is added, and the absorbance is measured.[4]
-
-
Data Analysis: IC50 values are determined for both amastigote and trypomastigote stages.
Data Presentation: Anti-Trypanosomal Activity of Thiourea Derivatives
| Compound/Derivative | T. cruzi Stage | IC50 (µM) | Reference |
| BTU-1 | Epimastigote | 26.4 | [5] |
| BTU-2 | Epimastigote | 13.4 | [5] |
| BTU-3 | Epimastigote | 61.1 | [5] |
| Miscandenin | Trypomastigote | 9.1 µg/ml | [6] |
| Miscandenin | Amastigote | 7.7 µg/ml | [6] |
Experimental Workflow
Caption: Workflow for in vitro anti-trypanosomal activity testing.
Assay for Anti-plasmodial Activity (Plasmodium falciparum)
Malaria is caused by Plasmodium parasites. The in vitro assays primarily target the asexual blood stage of P. falciparum, which is responsible for the clinical symptoms of the disease.
SYBR Green I-based Fluorescence Assay
This is a widely used, simple, and high-throughput method for assessing parasite growth.
Experimental Protocol:
-
Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II or human serum, at 37°C in a low oxygen atmosphere (5% CO2, 5% O2, 90% N2).
-
Synchronization: Parasite cultures are synchronized to the ring stage using methods like sorbitol treatment.
-
Assay Procedure:
-
Synchronized ring-stage parasites (0.5-1% parasitemia, 2% hematocrit) are seeded into 96-well plates.
-
Serial dilutions of the thiourea derivatives are added.
-
Control wells (parasitized and non-parasitized red blood cells, and a standard antimalarial like Chloroquine or Artemisinin) are included.
-
Plates are incubated for 72 hours under the same culture conditions.
-
-
Quantification of Parasite Growth:
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation at ~485 nm and emission at ~530 nm. SYBR Green I intercalates with the DNA of the parasites, and the fluorescence intensity is proportional to the number of parasites.
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
Data Presentation: Anti-plasmodial Activity of Thiourea Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| (bis)thiourea compound | PfK1 (CQR) | 1.92 | [7] |
| Platinum(II) complex C1 | PfNF54 | < 0.05 | [8] |
| Platinum(II) complex C8 | PfNF54 | 0.13 ± 0.02 | [8] |
| Platinum(II) complex C11 | PfNF54 | 0.06 ± 0.01 | [8] |
| Platinum(II) complex C12 | PfNF54 | 0.05 ± 0.01 | [8] |
| Platinum(II) complex C15 | PfNF54 | 0.10 ± 0.01 | [8] |
| Platinum(II) complex C17 | PfNF54 | 0.08 ± 0.01 | [8] |
CQR: Chloroquine-resistant
Experimental Workflow
Caption: Workflow for the SYBR Green I anti-plasmodial assay.
Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the toxicity of the thiourea derivatives against mammalian cells to determine their selectivity index (SI), which is a ratio of the cytotoxic concentration to the anti-protozoal concentration (CC50/IC50).
Experimental Protocol:
-
Cell Culture: Mammalian cell lines such as Vero (kidney epithelial), L929 (fibroblast), J774A.1 (macrophage), or HepG2 (hepatocyte) are cultured in appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the thiourea derivatives.
-
Plates are incubated for 24-72 hours.
-
-
Viability Assessment:
-
MTT or Resazurin Assay: Performed as described previously.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.
Data Presentation: Cytotoxicity of Thiourea Derivatives
| Compound/Derivative | Cell Line | CC50 (µM) | Reference |
| Thiourea 3e | Murine Macrophages | > 400 | [1] |
| Thiourea 5i | Murine Macrophages | > 400 | [1] |
| Compound 4g | HEK-293 | > 50 | [2] |
| Compound 20a | HEK-293 | > 50 | [2] |
| Compound 20b | HEK-293 | > 50 | [2] |
| Miscandenin | Mammalian cells | 37.9 µg/ml | [6] |
| Onopordin | Mammalian cells | 53.4 µg/ml | [6] |
Experimental Workflow
References
- 1. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea-functionalized aminoglutethimide derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(3-Methoxyphenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted synthesis of 1-(3-methoxyphenyl)thiourea derivatives, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below detail the synthesis, characterization, and evaluation of these derivatives as potential inhibitors of key signaling pathways implicated in various diseases.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered considerable attention in the field of drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The this compound scaffold, in particular, serves as a valuable starting point for the development of novel therapeutic agents. Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, often leading to higher yields and shorter reaction times. This document provides detailed protocols for the synthesis of this compound derivatives using this technology and for their subsequent biological evaluation.
Microwave-Assisted Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through the reaction of 3-methoxyphenyl isothiocyanate with a variety of primary and secondary amines under microwave irradiation. This method significantly reduces reaction times compared to conventional heating.
Experimental Protocol: General Procedure
A mixture of 3-methoxyphenyl isothiocyanate (1.0 mmol) and the respective amine (1.0 mmol) is prepared in a microwave process vial. The reaction can be conducted solvent-free or with a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF) or ethanol (1-2 mL). The vial is sealed with a cap and placed in a microwave reactor. The reaction mixture is irradiated at a specified temperature and power for a short duration. Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Table 1: Representative Examples of Microwave-Assisted Synthesis of this compound Derivatives
| Derivative | Amine | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1a | Aniline | 150 | 100 | 5 | 92 |
| 1b | 4-Chloroaniline | 150 | 100 | 7 | 95 |
| 1c | 4-Methylaniline | 150 | 100 | 5 | 94 |
| 1d | Benzylamine | 120 | 80 | 10 | 90 |
| 1e | Cyclohexylamine | 120 | 80 | 10 | 88 |
Note: The reaction conditions provided are starting points and may require optimization for different amines.
Characterization
The synthesized compounds can be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=S).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the compound.
Proposed Mechanism of Action: Inhibition of VEGFR-2 Signaling
Thiourea derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and suppressing tumor growth.[1][2]
The proposed mechanism of action for this compound derivatives involves their binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Biological Evaluation: In Vitro VEGFR-2 Kinase Assay
To assess the inhibitory potential of the synthesized this compound derivatives against VEGFR-2, an in vitro kinase assay can be performed. This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Experimental Protocol
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1).
-
Test compounds (dissolved in DMSO).
-
96-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the kinase buffer, VEGFR-2 enzyme, and the test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Table 2: Hypothetical VEGFR-2 Inhibition Data
| Derivative | IC₅₀ (µM) |
| 1a | 5.2 |
| 1b | 1.8 |
| 1c | 3.5 |
| 1d | 8.1 |
| 1e | 12.4 |
| Sorafenib (Control) | 0.09 |
Applications in Drug Development
The protocols described herein provide a robust framework for the synthesis and evaluation of novel this compound derivatives. Compounds exhibiting potent VEGFR-2 inhibitory activity in vitro can be selected for further preclinical development, including cell-based assays to assess their anti-proliferative and anti-angiogenic effects, and subsequent in vivo studies in animal models of cancer. The modular nature of the microwave-assisted synthesis allows for the rapid generation of a library of analogues, facilitating structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these promising compounds.
References
Application Notes and Protocols: 1-(3-Methoxyphenyl)thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(3-Methoxyphenyl)thiourea, a versatile building block in modern organic synthesis. The protocols detailed below offer step-by-step guidance for its preparation and its application in the construction of heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Synthesis of this compound
This compound can be readily synthesized from commercially available starting materials. The following protocol describes a common method for its preparation.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methoxyaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a 250 mL round-bottom flask, add 3-methoxyaniline (0.1 mol, 12.3 g) and a solution of ammonium thiocyanate (0.12 mol, 9.1 g) in 50 mL of water.
-
Add concentrated hydrochloric acid (0.1 mol, 8.3 mL) dropwise to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (3 x 50 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to afford pure this compound as a white to off-white solid.
-
Dry the purified product in a desiccator.
Data Presentation:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C₈H₁₀N₂OS | 182.24 | 148-150 | 85-95 |
Application in the Synthesis of 2-Amino-4-arylthiazoles
This compound is a valuable precursor for the synthesis of substituted thiazole derivatives, which are prevalent motifs in many biologically active compounds. The Hantzsch thiazole synthesis provides a straightforward method for the construction of the thiazole ring.
Experimental Protocol: Synthesis of 2-(3-Methoxyphenylamino)-4-phenylthiazole
Reaction Scheme:
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.82 g) in 40 mL of ethanol.
-
To this solution, add 2-bromoacetophenone (10 mmol, 1.99 g).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Data Presentation: Substrate Scope for the Synthesis of 2-(3-Methoxyphenylamino)-4-arylthiazoles
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(3-Methoxyphenylamino)-4-phenylthiazole | 92 |
| 2 | 2-Bromo-4'-chloroacetophenone | 4-(4-Chlorophenyl)-2-(3-methoxyphenylamino)thiazole | 88 |
| 3 | 2-Bromo-4'-methylacetophenone | 2-(3-Methoxyphenylamino)-4-(p-tolyl)thiazole | 90 |
| 4 | 2-Bromo-4'-methoxyacetophenone | 4-(4-Methoxyphenyl)-2-(3-methoxyphenylamino)thiazole | 85 |
| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(3-Methoxyphenylamino)-4-(naphthalen-2-yl)thiazole | 82 |
Visualizations
Synthesis Workflow for 2-Amino-4-arylthiazoles
The following diagram illustrates the general workflow for the synthesis of 2-amino-4-arylthiazoles using this compound.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Proposed Catalytic Cycle for Thiourea in Organocatalysis
While not demonstrated for this compound specifically, thioureas are known to act as hydrogen-bond donors in organocatalysis. The following diagram illustrates a plausible mechanism for the activation of an electrophile.
Caption: General mechanism of thiourea-catalyzed electrophile activation.
Application Note: Spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea
AN-PD-MPT-001
Abstract
This application note details a simple, sensitive, and rapid solvent extraction method for the spectrophotometric determination of trace amounts of palladium(II) using o-methoxyphenyl thiourea (OMePT). The method involves the formation of a stable yellow-colored complex between palladium(II) and OMePT in a hydrochloric acid medium. This complex is then extracted into chloroform and its absorbance is measured. The protocol is suitable for the determination of palladium in various samples, including multi-component mixtures and synthetic alloys.[1][2][3]
Principle
Palladium(II) ions react with o-methoxyphenyl thiourea in an acidic solution to form a stable 1:1 metal-to-ligand complex.[1][2][3] This yellow-colored Pd(II)-OMePT complex is quantitatively extracted from the aqueous phase into an organic solvent, chloroform. The absorbance of the complex in the organic phase is measured at its wavelength of maximum absorption (λmax), which is 325 nm.[1][2][3] The concentration of palladium(II) is then determined by referencing the measured absorbance against a standard calibration curve, as the complex adheres to Beer's law within a specified concentration range.[1][2]
Quantitative Data Summary
The analytical parameters for the spectrophotometric determination of Palladium(II) with o-Methoxyphenyl Thiourea are summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 325 nm | [1][2][3] |
| Optimal Acidity | 1.0 - 8.0 mol L⁻¹ Hydrochloric Acid | [2] |
| Extraction Solvent | Chloroform | [1][2] |
| Equilibration (Shaking) Time | 10 seconds | [1][2][3] |
| Complex Stoichiometry (Pd:OMePT) | 1:1 | [1][2][3] |
| Complex Stability | > 72 hours | [1][2][3] |
| Beer's Law Range | Up to 15.0 µg/mL | [1][2][3] |
| Molar Absorptivity | 3.38 x 10³ L mol⁻¹ cm⁻¹ | [1][2][3] |
| Sandell's Sensitivity | 0.031 µg cm⁻² | [1][2][3] |
Experimental Protocols
1. Reagents and Solutions
-
Standard Palladium(II) Stock Solution (1 g/L): Prepare by dissolving 1.0 g of palladium(II) chloride (PdCl₂) in 1.0 mol L⁻¹ hydrochloric acid and diluting to 250 mL in a calibrated flask with distilled water. Standardize using a gravimetric method.[1]
-
Working Palladium(II) Solution (e.g., 75 µg/mL): Prepare by appropriate dilution of the standard stock solution with distilled water.[1]
-
o-Methoxyphenyl Thiourea (OMePT) Reagent (1.0 x 10⁻⁴ mol L⁻¹): Prepare the OMePT ligand using the method reported by Frank and Smith. Dissolve the required amount of synthesized OMePT in chloroform to prepare the working reagent solution.[1]
-
Hydrochloric Acid (HCl): Use analytical grade concentrated HCl to prepare solutions of the required molarity (e.g., 1.0 mol L⁻¹).
-
Chloroform: Use analytical grade chloroform as the extraction solvent.[1][2]
-
Anhydrous Sodium Sulphate: For drying the organic phase after extraction.[2]
2. Instrumentation
-
A UV-Visible Spectrophotometer is required for absorbance measurements.
-
A pH meter or appropriate indicators for adjusting acidity.
-
Separatory funnels (125 mL) for the solvent extraction process.[2]
3. General Procedure for Palladium(II) Determination
-
Sample Preparation: Take an aliquot of the sample solution containing palladium(II) (within the Beer's law range) in a 125 mL separatory funnel.
-
Acidification: Add a sufficient amount of hydrochloric acid to achieve a final concentration of 1.0 mol L⁻¹.[1][2][3] Adjust the total volume of the aqueous phase with distilled water.
-
Extraction: Add 10 mL of 1.0 x 10⁻⁴ mol L⁻¹ OMePT in chloroform to the separatory funnel.[2]
-
Equilibration: Shake the funnel vigorously for 10 seconds to ensure complete complexation and extraction.[1][2][3]
-
Phase Separation: Allow the two phases (aqueous and organic) to separate.
-
Collection of Organic Phase: Collect the lower organic phase (chloroform layer), which contains the yellow-colored Pd(II)-OMePT complex. Dry the collected organic phase by passing it over anhydrous sodium sulphate.[2]
-
Final Volume Adjustment: Adjust the final volume of the organic phase to 10 mL with chloroform in a calibrated flask.[1][2]
-
Spectrophotometric Measurement: Measure the absorbance of the yellow-colored complex at 325 nm against a reagent blank.[1][2][3] The reagent blank is prepared by following the same procedure but without the palladium(II) sample.
-
Quantification: Determine the concentration of palladium(II) in the sample by comparing the absorbance value with a pre-established calibration curve.
Method Workflow
Caption: Experimental workflow for the extraction and spectrophotometric determination of Palladium(II).
Applications and Interferences
-
Applications: This method has been successfully applied to determine palladium(II) in various synthetic mixtures corresponding to alloys such as jewellery alloys, low-melting dental alloys, and Pd-Cu alloys.[1][2] It is also effective for separating palladium from associated metal ions like Mn(II), Mo(VI), W(VI), Mg(II), and Co(II).[1]
-
Interferences: The method is noted to be free from a large number of interferences from common cations and anions, enhancing its selectivity for palladium.[1][2][3] For specific cases, such as the presence of Co(II), masking agents like EDTA can be employed to prevent interference.[1]
References
- 1. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 2. journals.co.za [journals.co.za]
- 3. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
Application Notes and Protocols for In Silico Docking Studies of 1-(3-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in silico molecular docking studies of 1-(3-Methoxyphenyl)thiourea with therapeutically relevant protein targets. Due to the absence of specific published docking data for this compound, this document presents a detailed, generalized protocol using BRAF kinase, a common target for thiourea derivatives, as a representative example. The methodologies and data presentation can be adapted for other relevant protein targets.
Introduction
Thiourea derivatives are a versatile class of organic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The underlying mechanism of action for many of these compounds involves the inhibition of specific protein targets. In silico molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights into potential drug-target interactions.[2] This technique is instrumental in drug discovery for identifying lead compounds and optimizing their structures.
This document outlines the in silico docking protocol for this compound, a representative thiourea derivative, against the BRAF kinase protein, a key component in the MAPK signaling pathway frequently mutated in various cancers.[3]
Data Presentation
The results of a molecular docking study are typically presented in a tabular format to facilitate comparison and analysis. The following table illustrates a hypothetical docking result of this compound and a known BRAF inhibitor (Vemurafenib) against the BRAF kinase active site.
| Compound Name | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |
| This compound | -7.8 | 2 | CYS532, GLU586 |
| Vemurafenib (Reference) | -9.5 | 4 | CYS532, ASP594, PHE595, GLY596 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding energies and interactions will vary depending on the specific docking software, parameters, and force fields used.
Experimental Protocols
A typical in silico molecular docking workflow involves several key stages: protein preparation, ligand preparation, grid generation, docking simulation, and analysis of results. The following protocol details these steps using commonly available bioinformatics tools such as UCSF Chimera and AutoDock Vina.
Protein Preparation
The initial step involves preparing the 3D structure of the target protein for docking.
-
Objective: To obtain a clean, structurally correct protein model.
-
Procedure:
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., BRAF kinase, PDB ID: 1UWJ) from the Protein Data Bank (PDB).
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera.[4] Remove all non-essential components such as water molecules, co-crystallized ligands, and any duplicate protein chains.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Partial Charges: Assign partial charges to each atom of the protein. This is crucial for calculating the electrostatic interactions during docking.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
-
Save the Prepared Protein: Save the cleaned and prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Ligand Preparation
The ligand, this compound, must also be prepared for the docking simulation.
-
Objective: To generate a 3D conformation of the ligand with appropriate chemical properties.
-
Procedure:
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Save the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
Grid Generation
A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Objective: To define the region of the protein where the ligand is expected to bind.
-
Procedure:
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction tools.
-
Define Grid Box Dimensions: Using the docking software's interface (e.g., AutoDock Tools), define the center and dimensions (x, y, z) of a 3D grid box that encompasses the entire binding pocket. The grid box should be large enough to allow the ligand to move and rotate freely within the active site.
-
Molecular Docking Simulation
This is the core step where the docking algorithm predicts the binding poses and affinities.
-
Objective: To predict the most favorable binding mode of the ligand to the protein.
-
Software: AutoDock Vina is a widely used and efficient open-source docking program.
-
Procedure:
-
Input Files: Provide the prepared protein (PDBQT), prepared ligand (PDBQT), and the grid parameter file to AutoDock Vina.
-
Run Docking: Execute the docking simulation. AutoDock Vina will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding energies (in kcal/mol).
-
Analysis of Results
The final step involves analyzing the docking output to understand the nature of the protein-ligand interaction.
-
Objective: To interpret the docking results and identify key interactions.
-
Procedure:
-
Visualize Docking Poses: Load the protein and the docked ligand poses into a molecular visualization tool.
-
Analyze Binding Energy: The binding energy is a measure of the binding affinity. A more negative value generally indicates a more stable protein-ligand complex.
-
Identify Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. 2D interaction diagrams can be generated using tools like LigPlot+ or Discovery Studio Visualizer for a clearer representation.[5]
-
Compare with Reference (if available): If a known inhibitor is used as a reference, compare its binding mode and energy with that of the test ligand to validate the docking protocol and gain further insights.
-
Visualizations
Signaling Pathway
Caption: MAPK signaling pathway with BRAF as a target for inhibition.
Experimental Workflow
Caption: A generalized workflow for in silico molecular docking.
Logical Relationship of Docking Analysis
Caption: Logical flow from docking output to scientific insights.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the synthesis of 1-(3-Methoxyphenyl)thiourea and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: The reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile.[2][4] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature and are often complete within a few hours.[2][4]
Q3: How do the electronic properties of the reactants affect the reaction rate?
A3: The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate. More nucleophilic amines (those with electron-donating groups) react faster. Conversely, amines with electron-withdrawing groups are less nucleophilic and react more slowly.[2] Similarly, more electrophilic isothiocyanates (those with electron-withdrawing groups) react faster.[2]
Q4: My product is an oil and will not crystallize. What can I do?
A4: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization. If your product is an oil, column chromatography is the most reliable purification method.[2] Another technique to try is trituration, where the oil is stirred vigorously with a poor solvent (e.g., hexane), which can sometimes induce crystallization by washing away impurities.[2]
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is a frequent issue in the synthesis of this compound. The following workflow and suggestions can help diagnose and resolve the problem.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1] | Improved yield and reduced side products from isothiocyanate decomposition.[1] |
| Low Amine Nucleophilicity | For less reactive amines, consider adding a non-nucleophilic base like triethylamine to activate the amine.[1] | Enhanced reaction rate and higher yield.[1] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[1] | Increased conversion to the desired product.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or adding a catalyst. | Drive the reaction to completion and maximize yield. |
| Product Loss During Workup | Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent is used to minimize loss of product in the mother liquor. | Higher recovery of the synthesized product. |
Problem: Formation of Impurities
The presence of impurities can complicate purification and lower the final yield.
| Impurity Type | Identification | Mitigation and Removal |
| Unreacted 3-methoxyaniline | Can be detected by TLC and may have a different solubility profile than the product. | Wash the crude product with a dilute acid (e.g., 1M HCl) during workup to protonate and remove the basic amine into the aqueous layer. |
| Unreacted Isothiocyanate | Can be observed on TLC. | Can often be removed by column chromatography. |
| Symmetrical Thiourea | May form if the isothiocyanate reacts with the starting amine in an alternative synthesis route. | Careful control of stoichiometry is crucial. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1] |
| Decomposition Products | May appear as multiple spots on TLC. | Use fresh reagents and avoid excessive heating. Monitor the reaction closely to prevent prolonged reaction times at high temperatures. |
Data Presentation
Table 1: Effect of Solvent on Yield (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | Room Temperature | 2 | ~90 |
| Tetrahydrofuran (THF) | Room Temperature | 3 | ~85 |
| Acetonitrile | Room Temperature | 1 | ~91[4] |
| Ethanol | Reflux | 4 | ~80 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-methoxyaniline and Ammonium Thiocyanate
This method is advantageous as it avoids the use of potentially unstable isothiocyanates.
Materials:
-
3-methoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Water
Procedure:
-
To a solution of 3-methoxyaniline in water, add hydrochloric acid.
-
Add a solution of ammonium thiocyanate in water to the reaction mixture.
-
Heat the reaction mixture to 90-100°C and stir for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
A similar procedure for a related compound reported a yield of 95% with a purity of 99.3%.[5]
Protocol 2: Synthesis of this compound from 3-methoxyphenyl isothiocyanate and Ammonia
This is a direct and often high-yielding approach.
Materials:
-
3-methoxyphenyl isothiocyanate
-
Ammonia (aqueous solution)
-
Ethanol
Procedure:
-
Dissolve 3-methoxyphenyl isothiocyanate in ethanol in a round-bottom flask.
-
Add an aqueous solution of ammonia to the flask.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.[2]
-
Monitor the reaction by TLC until the isothiocyanate is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]
References
Technical Support Center: Crystallization of Substituted Thiourea Derivatives
Welcome to the technical support center for the crystallization of substituted thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of these versatile compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to facilitate the successful isolation of high-quality crystalline materials.
Introduction: The Unique Challenges of Thiourea Crystallization
Substituted thiourea derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and applications in organocatalysis and crystal engineering.[1][2][3] Their molecular structure, characterized by the N-C(=S)-N backbone, presents a unique set of crystallization challenges. The propensity for strong hydrogen bonding, the potential for tautomerism, and rotational flexibility around the C-N bonds contribute to phenomena such as polymorphism, making the isolation of a desired solid-state form a non-trivial pursuit.[4][5] This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems encountered during the crystallization of substituted thiourea derivatives, followed by detailed causative analysis and step-by-step troubleshooting protocols.
Problem 1: My thiourea derivative "oils out" instead of crystallizing.
Q: I've set up my crystallization, but instead of forming crystals, the compound separates as an oily liquid. What's happening and how can I fix it?
A: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too rapid, causing the compound to come out of solution at a temperature above its melting point in the solvent system. For thiourea derivatives, this can be exacerbated by the presence of impurities that depress the melting point.
Causality Explained:
-
High Supersaturation: If the initial concentration of your thiourea derivative is too high, the solution becomes supersaturated too quickly upon cooling, favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.
-
Rapid Cooling: Fast cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice, leading to a "crash out" as an amorphous oil.[7][8]
-
Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound, or it may not be an ideal solvent for crystallization.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the concentration and, consequently, the supersaturation level.[9]
-
Slow Down the Cooling Process:
-
Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.
-
Insulate the flask by placing it in a Dewar flask or wrapping it in glass wool to slow the rate of cooling.
-
-
Re-evaluate Your Solvent System:
-
If the problem persists, consider a different solvent or a co-solvent system. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]
-
For thiourea derivatives, consider solvents like ethanol, methanol, acetone, or mixtures with water or hexane.[10][12]
-
-
Introduce a Seed Crystal: If you have a small amount of crystalline material, add a single, well-formed crystal to the supersaturated solution. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
Problem 2: No crystals are forming, even after extended cooling.
Q: My solution has been cooling for a long time, and it remains clear. What are the likely causes and what steps can I take to induce crystallization?
A: The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a frustrating but common issue. This can stem from several factors, including insufficient supersaturation, the presence of soluble impurities that inhibit nucleation, or a high nucleation energy barrier.
Causality Explained:
-
Insufficient Supersaturation: You may have used too much solvent, and the solution is not yet supersaturated at the current temperature.
-
Inhibition of Nucleation: Soluble impurities can interfere with the formation of stable crystal nuclei, effectively keeping your compound in solution.
-
High Energy Barrier for Nucleation: The formation of the initial crystal nucleus is an energetically demanding step. Sometimes, the system requires an extra "push" to overcome this barrier.
Troubleshooting Protocol:
-
Increase Supersaturation:
-
Evaporation: If you are using a volatile solvent, leave the container partially open in a fume hood to allow for slow evaporation. This will gradually increase the concentration of your compound.[13]
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent, then allow it to cool again.[9]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.[9]
-
Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.
-
-
Consider an Anti-Solvent:
-
If your thiourea derivative is soluble in one solvent (e.g., acetone) but insoluble in another miscible solvent (e.g., water or hexane), you can use the anti-solvent diffusion method.[14]
-
Workflow for Anti-Solvent Crystallization:
-
Dissolve your compound in a minimal amount of the "good" solvent.
-
Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly.
-
-
Problem 3: I've obtained crystals, but they are of poor quality (e.g., needles, plates, or a fine powder).
Q: I managed to get a solid, but the crystals are not suitable for single-crystal X-ray diffraction. How can I improve the crystal quality?
A: The morphology (shape) and size of crystals are highly dependent on the crystallization conditions. Rapid crystal growth often leads to smaller, less-ordered crystals, while slower, more controlled growth allows for the formation of larger, higher-quality crystals.[7][8][15]
Causality Explained:
-
Rapid Nucleation and Growth: If nucleation occurs too quickly, a large number of small crystals will form instead of a few large ones.[7]
-
Solvent Effects: The solvent can influence crystal habit. For example, a solvent that strongly interacts with a specific crystal face can inhibit growth in that direction, leading to the formation of plates or needles.
-
Impurities: Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal quality.
Troubleshooting Protocol:
-
Optimize the Cooling Rate: Slower cooling is almost always better for growing large, high-quality crystals.[7][8][16] Refer to the methods in "Problem 1" for slowing the cooling process.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Sometimes a subtle change in solvent polarity or hydrogen bonding capability can dramatically alter crystal morphology. A good starting point is to screen solvents of different classes (e.g., alcohols, ketones, esters, hydrocarbons).
-
Purify Your Material: The purer your starting material, the better your chances of growing high-quality crystals.[17] Consider an additional purification step, such as column chromatography or a preliminary recrystallization, before the final crystallization attempt.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[18]
-
Workflow for Vapor Diffusion:
-
Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial.
-
Place this inner vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a more volatile anti-solvent.
-
The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a significant concern for substituted thiourea derivatives?
A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5][19] For substituted thiourea derivatives, this is a particularly important phenomenon due to the flexibility of the C-N bonds and the ability to form different hydrogen bonding networks.[4] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry.[20][21] The unexpected appearance of a new, less stable polymorph can have significant consequences for drug efficacy and shelf-life.
Q2: How does hydrogen bonding influence the crystallization of thiourea derivatives?
A: Hydrogen bonding is a dominant intermolecular force in the crystal packing of thiourea derivatives.[22] The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.[23] Additionally, substituent groups on the thiourea backbone can introduce other hydrogen bonding sites. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers and chains.[24][25] The specific hydrogen bonding motifs that form can dictate the resulting crystal structure and can be influenced by the choice of solvent.[26]
Q3: What role do impurities play in the crystallization process?
A: Impurities can have several detrimental effects on crystallization. They can:
-
Inhibit Nucleation: By adsorbing to the surface of small crystal nuclei, impurities can prevent them from growing to a stable size.
-
Alter Crystal Habit: Impurities can selectively adsorb to certain crystal faces, slowing or stopping growth in that direction and leading to undesirable morphologies like needles or plates.
-
Be Incorporated into the Crystal Lattice: This reduces the purity of the final product and can disrupt the crystal lattice, leading to poor quality crystals.[9] It is therefore crucial to start with the purest possible material for crystallization.[17]
Q4: Can you recommend a general starting procedure for the recrystallization of a new substituted thiourea derivative?
A: A good starting point for recrystallization is to perform a small-scale solvent screen.[11][27]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount (5-10 mg) of your crude thiourea derivative into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling and Observation: Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent systems yield crystalline material.
-
Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] Once an appropriate solvent or solvent system is identified, you can proceed with a larger-scale recrystallization.[6][27]
Part 3: Visualization & Data
Diagrams
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Common hydrogen bonding motifs in thiourea derivatives.
Data Table: Solvent Properties for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Hydrogen Bonding | Comments |
| Water | 100 | 10.2 | Donor & Acceptor | Good for polar thiourea derivatives; can be used as an anti-solvent. |
| Methanol | 65 | 5.1 | Donor & Acceptor | Good general-purpose solvent for recrystallization.[12] |
| Ethanol | 78 | 4.3 | Donor & Acceptor | Similar to methanol but less volatile.[12] |
| Acetone | 56 | 5.1 | Acceptor | Good solvent for many organic compounds, often used in co-solvent systems. |
| Ethyl Acetate | 77 | 4.4 | Acceptor | Medium polarity solvent, good for compounds of intermediate polarity. |
| Toluene | 111 | 2.4 | None | Good for less polar derivatives; slow evaporation due to high boiling point. |
| Hexane | 69 | 0.1 | None | Non-polar solvent, often used as an anti-solvent. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 5. jps.usm.my [jps.usm.my]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reelmind.ai [reelmind.ai]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jconsortium.com [jconsortium.com]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. reddit.com [reddit.com]
- 16. wasp.edu.au [wasp.edu.au]
- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 18. unifr.ch [unifr.ch]
- 19. mdpi-res.com [mdpi-res.com]
- 20. mdpi.com [mdpi.com]
- 21. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal engineering with urea and thiourea hydrogen-bonding groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives: experimental and quantum theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Acyl Thiourea Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-acyl thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-acyl thiourea derivatives?
A1: The most widely used method is a two-step, one-pot synthesis. This process begins with the in-situ formation of a reactive acyl isothiocyanate intermediate from an acyl chloride and a thiocyanate salt (such as ammonium or potassium thiocyanate).[1][2][3] This is immediately followed by the nucleophilic addition of a primary or secondary amine to the isothiocyanate, yielding the final N-acyl thiourea product.[2][4] This approach is favored for its efficiency and versatility.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors, including the instability of the isothiocyanate intermediate, low reactivity of the amine (due to steric hindrance or electronic effects), or suboptimal reaction conditions.[5] To improve the yield, consider using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), which can significantly increase reaction speed and yield.[3][6] Other strategies are detailed in the troubleshooting table below.
Q3: I am observing an unexpected and significant byproduct in my reaction. How can I identify and minimize it?
A3: A common byproduct is a symmetrical N,N'-disubstituted thiourea, which can form when the isothiocyanate intermediate reacts with the starting amine instead of the intended second amine.[5] To minimize this, ensure a stepwise, one-pot approach where the acyl isothiocyanate is fully formed before the dropwise addition of the target amine.[5] Careful control over stoichiometry is also crucial.
Q4: How should I purify the crude N-acyl thiourea derivative?
A4: The most common method for initial purification is precipitation. The reaction mixture is often poured into an ice-water mixture to precipitate the crude product, which can then be collected by filtration.[1][6][7] For further purification, recrystallization from a suitable solvent such as ethanol, isopropanol, or acetone is highly effective.[5][7][8] If impurities persist, column chromatography on silica gel is a reliable alternative.[5]
Q5: What is the best solvent for this synthesis?
A5: Anhydrous (dry) acetone is the most frequently cited solvent for this reaction, as it effectively dissolves the reactants and facilitates the formation of the acyl isothiocyanate intermediate.[2][7][8][9] Other aprotic solvents like acetonitrile or tetrahydrofuran (THF) can also be used.[5] The key is to use a dry solvent to prevent hydrolysis of the acyl chloride and the isothiocyanate intermediate.
Troubleshooting Guides
Table 1: Troubleshooting Low Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared acyl chloride and thiocyanate salt. Ensure the reaction is performed under anhydrous conditions. Consider the in-situ generation of the isothiocyanate without isolation.[5] | Improved yield and reduction of side products resulting from isothiocyanate decomposition.[5] |
| Low Amine Nucleophilicity | For weakly nucleophilic amines (e.g., 4-nitroaniline), add a non-nucleophilic base like triethylamine to activate the amine.[5][10] Alternatively, a different synthetic route using a more reactive agent like thiophosgene may be required.[5] | Increased rate of nucleophilic attack and higher conversion to the desired product. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time to overcome the energy barrier.[5] The use of microwave irradiation can also be highly effective in overcoming steric challenges.[5] | Enhanced conversion to the target thiourea derivative.[5] |
| Heterogeneous Reaction Mixture | Add a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) to facilitate the reaction between reactants in different phases.[3][6] | Significant improvement in reaction yield (e.g., from 41% to 76% in one reported case) and faster reaction times.[6] |
Table 2: Optimizing General Reaction Conditions
| Parameter | Recommended Condition | Rationale & Considerations |
| Solvent | Anhydrous Acetone | Provides good solubility for reactants. Must be dry to prevent hydrolysis of the acyl chloride.[7][8][9] |
| Thiocyanate Salt | Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) | Both are effective. KSCN is often preferred for its lower hygroscopicity.[2][3] |
| Temperature | Reflux (for isothiocyanate formation), then Room Temp or Reflux (for amine addition) | Heating is required to form the acyl isothiocyanate intermediate efficiently (typically for 1-3 hours).[7][8] The subsequent amine addition may proceed at room temperature or require further heating depending on amine reactivity.[5] |
| Catalyst | Tetra-n-butylammonium bromide (TBAB) | Recommended for reactions with solubility issues or when higher yields are desired.[3][6] |
| Workup | Precipitation in Ice-Water | A simple and effective method to isolate the crude product from the reaction mixture.[1][6] |
Detailed Experimental Protocol
This protocol describes a general two-step, one-pot synthesis of an N-acyl thiourea derivative.
Step 1: Formation of Acyl Isothiocyanate Intermediate
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add potassium thiocyanate (KSCN, 1.1 equivalents) to anhydrous acetone (approx. 50 mL for a 0.1 mol scale reaction).[2]
-
Stir the suspension to ensure it is well-mixed.
-
From the dropping funnel, add the desired acyl chloride (1.0 equivalent) dropwise to the stirred suspension over 20-30 minutes.[2]
-
After the addition is complete, heat the reaction mixture to reflux (typically around 56°C for acetone) and maintain for 1-3 hours to ensure the complete formation of the acyl isothiocyanate.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 2: Synthesis of N-Acyl Thiourea
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of the desired primary or secondary amine (1.0 equivalent) dissolved in a small amount of anhydrous acetone to the reaction mixture.[7]
-
Continue stirring the mixture. The reaction may be exothermic. Depending on the reactivity of the amine, the reaction can be stirred at room temperature for several hours or heated to reflux for an additional 2-3 hours to drive it to completion.[5][8]
-
Once TLC indicates the consumption of the starting materials, pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the crude product.[1][6]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it with cold deionized water.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[7]
-
Confirm the identity and purity of the final compound using analytical techniques such as melting point, FTIR, ¹H NMR, and ¹³C NMR.[1]
Visualizations
Caption: General workflow for the synthesis of N-acyl thiourea derivatives.
Caption: Troubleshooting workflow for optimizing low product yield.
Caption: Inhibition of a hypothetical signaling pathway by an N-acyl thiourea.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
How to increase the solubility of 1-(3-Methoxyphenyl)thiourea for biological assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 1-(3-Methoxyphenyl)thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is an organosulfur compound with the molecular formula C₈H₁₀N₂OS.[1][2] Like many aryl thiourea derivatives, it possesses moderate lipophilicity, indicated by a XLogP3 value of 1.3, which suggests limited aqueous solubility.[3][4] Poor solubility can lead to compound precipitation in the aqueous buffers and cell culture media used for biological assays. This precipitation results in an inaccurate and lower-than-intended concentration of the compound, leading to unreliable and non-reproducible experimental results.[4]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: The most common and highly recommended starting solvent for dissolving this compound and other poorly water-soluble compounds is Dimethyl sulfoxide (DMSO).[4][5][6][7] It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This concentrated stock can then be serially diluted to the final desired concentration in the aqueous assay buffer or cell culture medium.[4]
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
A3: To minimize solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[4][7] However, the tolerance to DMSO can be cell-line dependent. It is critical to run a parallel vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to accurately assess its effect on cell viability and overall assay performance.[4][5]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous environment is a clear sign that the compound's solubility limit has been exceeded.[6][7] Before attempting more complex methods, try these initial troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound to a level below its solubility limit in the assay medium.[4][7]
-
Ensure Complete Dissolution of Stock: Make sure the compound is fully dissolved in your DMSO stock. Gentle warming in a 37°C water bath or brief sonication can help.[4][6]
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Modify Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Optimize Co-solvent Percentage: If your assay allows, you might slightly increase the final DMSO concentration, but be careful not to exceed the tolerated limit for your biological system (typically <0.5%).[4]
Q5: Can I use pH modification to increase the solubility of this compound?
A5: Adjusting the pH is a common strategy for ionizable compounds.[4][8] However, this compound has a predicted pKa of approximately 12.97, indicating it is a very weak acid.[1] Therefore, significant pH adjustments far outside the physiological range would be required to deprotonate and ionize the molecule, making this an unsuitable strategy for most biological assays.
Troubleshooting Guide: Step-by-Step Solubility Optimization
If initial troubleshooting fails, more advanced strategies may be required. This guide provides a systematic approach to improving the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1.82 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell-culture grade DMSO to achieve the desired stock concentration. For example, adding 100 µL of DMSO to 1.82 mg of the compound (MW: 182.24 g/mol ) will yield a 100 mM stock solution.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Warming/Sonication (Optional): If the solid does not fully dissolve, incubate the tube in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes until the solution is clear.[4][6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment using Co-solvents
This protocol helps determine the approximate solubility limit in your assay buffer with a co-solvent.
-
Prepare Co-solvent Buffer: Prepare your standard assay buffer containing a low percentage of a water-miscible organic co-solvent (e.g., 1% or 2% polyethylene glycol 3350).
-
Serial Dilution: Prepare serial dilutions of your this compound DMSO stock directly into the co-solvent buffer.
-
Incubation: Incubate the dilutions at room temperature or your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or turbidity. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions. For more quantitative results, turbidity can be measured using a nephelometer or a plate reader at a high wavelength (e.g., >600 nm).[6]
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[4][8][9]
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer at a desired concentration (e.g., 10 mM).
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Compound Addition: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Seal the container and shake or rotate the mixture for 24-48 hours at a controlled temperature to allow the formation of the inclusion complex to reach equilibrium.[7]
-
Separation: Centrifuge or filter the solution through a 0.22 µm filter to remove the undissolved solid.
-
Quantification: The concentration of the solubilized compound in the clear supernatant can be determined using a suitable analytical method like HPLC-UV. This saturated solution can then be used in your assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂OS | [1][2][3] |
| Molecular Weight | ~182.24 g/mol | [1][2] |
| Melting Point | 160 °C | [1] |
| XLogP3 | 1.3 | [3] |
| Predicted pKa | 12.97 ± 0.70 | [1] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Suitability (Biochemical Assay) | Suitability (Cell-Based Assay) | Key Considerations |
| Co-solvents (DMSO, Ethanol, PEG) | Increases the polarity of the bulk solvent, making it more favorable for the solute. | High | Moderate | Must perform vehicle controls; final concentration is critical to avoid toxicity.[4][5] |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug molecule within its core, presenting a hydrophilic exterior.[4] | High | High | Can sometimes interact with cell membranes or other assay components. |
| Surfactants (Tween, Triton X-100) | Forms micelles that encapsulate the compound above the Critical Micelle Concentration (CMC).[8][10] | High | Low | Generally cytotoxic to cells at concentrations needed for solubilization.[10] |
| pH Modification | Ionizes acidic or basic functional groups to increase their interaction with water. | Moderate | Low | Not effective for this compound due to its high pKa; not suitable for assays requiring physiological pH.[1] |
Visual Guides
References
- 1. 1-(3-METHOXYPHENYL)-2-THIOUREA | 37014-08-7 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. (3-Methoxyphenyl)thiourea | C8H10N2OS | CID 696326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 1-(3-Methoxyphenyl)thiourea Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 1-(3-Methoxyphenyl)thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point typically indicates the presence of impurities. For this compound, potential impurities depend on the synthetic route.
-
From 3-methoxyaniline and a thiocyanate source (e.g., ammonium thiocyanate):
-
Unreacted 3-methoxyaniline: This is a common impurity if the reaction did not go to completion.
-
Symmetrical diarylthiourea: Small amounts of N,N'-bis(3-methoxyphenyl)thiourea may form.
-
-
From 3-methoxyphenyl isothiocyanate and ammonia:
-
Unreacted 3-methoxyphenyl isothiocyanate: This starting material may persist if the reaction is incomplete.
-
Side-reaction products: Depending on the reaction conditions, other nucleophiles present could lead to byproducts.
-
Q2: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the solute. Here are some solutions:
-
Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent until the oil completely dissolves.
-
Use a different solvent system: The chosen solvent may be inappropriate. Refer to the solvent selection table below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent and then add the "poor" hot solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly.
-
Lower the temperature of the solvent: Ensure you are not overheating the solvent past the melting point of your compound (the reported melting point for this compound is approximately 159 °C[1]).
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
Q3: My recrystallized product is still colored. How can I obtain a colorless product?
A3: A persistent color may indicate the presence of colored impurities.
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.
-
Multiple recrystallizations: A second recrystallization may be necessary to remove residual impurities.
-
Column chromatography: If recrystallization fails to remove the color, purification by column chromatography may be required.
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low yield can result from several factors:
-
Using too much solvent: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate solvent choice: If the product is too soluble in the chosen solvent at room temperature, a significant amount will remain in the mother liquor. Refer to the solvent selection table for alternatives.
-
Premature crystallization during hot filtration: If crystals form on the filter paper during hot filtration, pre-heat your funnel and filter paper and use a fluted filter paper for faster filtration.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is 159 °C[1]. A sharp melting point close to this value is a good indicator of purity.
Q2: What are the recommended solvents for recrystallizing this compound?
A2: Based on literature for similar compounds, several solvents and solvent systems can be effective. The optimal choice should be determined experimentally.
| Solvent/Solvent System | Rationale & Reported Use for Similar Compounds |
| Ethanol | Colorless crystals of a related compound, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, were obtained from an ethanol solution[2]. |
| Ethanol/Dichloromethane | A 1:2 ratio of ethanol to dichloromethane was used to recrystallize 3-Benzoyl-1-(2-methoxyphenyl)thiourea. |
| Ethanol/Water | A common mixed-solvent system for moderately polar compounds. |
| Acetonitrile | Used as a reaction solvent from which related thioureas can be crystallized[2]. |
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable purification method if recrystallization is ineffective.
-
Stationary Phase: Silica gel is a common choice for the stationary phase[3][4].
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a non-polar solvent and gradually add a more polar solvent. Common solvent systems for related compounds include:
-
Hexane/Ethyl Acetate
-
Chloroform/n-Hexane
-
Q4: How can I monitor the purity of my product during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor purity. A single spot on the TLC plate in multiple solvent systems is a good indication of a pure compound. Melting point analysis is also a crucial method for assessing the purity of the final product.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
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Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to boiling on a hot plate while stirring.
-
Add more ethanol dropwise until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Troubleshooting poor inhibition efficiency in corrosion studies with thiourea
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiourea and its derivatives as corrosion inhibitors.
Troubleshooting Guide: Poor Inhibition Efficiency
Experiencing lower-than-expected inhibition efficiency with thiourea? This guide provides a structured approach to identifying and resolving common experimental issues.
Question: My thiourea inhibitor is showing poor or inconsistent corrosion inhibition efficiency. What are the potential causes and how can I troubleshoot this?
Answer:
Poor inhibition efficiency with thiourea can stem from several factors related to experimental setup, inhibitor concentration, environmental conditions, and the properties of the corrosive medium itself. Follow this step-by-step guide to diagnose the issue.
Step 1: Verify Experimental Parameters and solution Preparation
Ensure the fundamental parameters of your experiment are correctly established.
-
Inhibitor Concentration: Thiourea's effectiveness is highly concentration-dependent.[1][2][3][4] Low concentrations may be insufficient to form a protective layer, while excessively high concentrations can sometimes accelerate corrosion.[2][5]
-
Action: Create a concentration gradient to determine the optimal concentration for your system. Start from a low concentration and incrementally increase it.
-
-
Solution Preparation: The purity of reagents and proper dissolution of thiourea are critical.
-
Action: Use high-purity water and ensure thiourea is fully dissolved before introducing the metal specimen. Insoluble particles can interfere with adsorption.
-
-
Metal Surface Preparation: An improperly prepared metal surface will not allow for uniform adsorption of the inhibitor.
-
Action: Standardize your surface preparation protocol. This typically involves abrading with progressively finer grades of emery paper, degreasing with a solvent like acetone, rinsing with distilled water, and drying.[6]
-
Step 2: Assess Environmental and System Conditions
Environmental factors can significantly impact the performance of thiourea.
-
Temperature: Inhibition efficiency can either increase or decrease with temperature, depending on the specific thiourea derivative and the nature of its adsorption (physisorption vs. chemisorption).[1][7][8][9] A decrease in efficiency at higher temperatures often suggests desorption of the inhibitor.[9][10]
-
Action: Conduct experiments at various temperatures to understand its effect on your system. If efficiency drops with increasing temperature, the adsorption is likely physical.
-
-
pH of the Corrosive Medium: Thiourea's effectiveness is often pH-dependent. In acidic solutions, the sulfur atom can be protonated, which influences its adsorption characteristics.[2]
-
Action: Measure and record the pH of your corrosive medium before and after the experiment. Ensure it remains consistent across different experimental runs.
-
-
Presence of Contaminants: Contaminants in the corrosive medium, such as chlorine, can compete with thiourea for adsorption sites on the metal surface, thereby reducing its protective capacity.[11]
-
Action: If using industrial-grade acids or solutions, consider the presence of impurities. If possible, use analytical grade reagents to establish a baseline.
-
Step 3: Investigate the Inhibition Mechanism
Understanding how thiourea interacts with the metal surface can provide insights into performance issues.
-
Adsorption Isotherm: The adsorption of thiourea derivatives on a metal surface often follows specific adsorption isotherms like Langmuir or Temkin.[1][2][7] Deviation from expected behavior could indicate a problem.
-
Action: Analyze your data to see if it fits a known adsorption isotherm. This can help determine if the inhibitor is adsorbing as a monolayer and if there are interactions between adsorbed molecules.
-
-
Electrochemical Behavior: Thiourea and its derivatives can act as mixed-type, anodic, or cathodic inhibitors.[2][3] Potentiodynamic polarization studies can reveal if the inhibitor is effectively suppressing the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions.[12]
-
Action: Perform potentiodynamic polarization scans to determine the effect of thiourea on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A significant shift in Ecorr and a decrease in icorr indicate effective inhibition.
-
Step 4: Consider the Molecular Structure of the Thiourea Derivative
The structure of the thiourea derivative plays a crucial role in its inhibition efficiency.[1][3]
-
Substituent Groups: The presence of functional groups, aromatic rings, and the overall size of the molecule affect the electron density on the sulfur and nitrogen atoms, which in turn influences the strength of the adsorption bond with the metal surface.[1][3]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor corrosion inhibition efficiency with thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition by thiourea?
A1: Thiourea and its derivatives primarily function as adsorption inhibitors.[2] The molecules adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[2] This adsorption can occur through:
-
Chemisorption: The formation of a coordinate covalent bond between the lone pair electrons of the sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of the metal.[2][3]
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
The presence of heteroatoms (S, N) and, in some derivatives, pi-electrons from aromatic rings, facilitates this adsorption process.[1][2] By blocking active sites on the metal surface, thiourea inhibits both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[2]
Q2: How does inhibitor concentration affect the efficiency of thiourea?
A2: The inhibition efficiency of thiourea generally increases with concentration up to an optimal point.[1][4][13] This is because a higher concentration leads to greater surface coverage. However, at very high concentrations, the inhibition efficiency may decrease.[2] This can be due to an acceleration of the corrosion process, potentially through the liberation of hydrogen sulfide (H₂S) at the solution potential of the steel.[5]
Q3: Can temperature influence the performance of thiourea as a corrosion inhibitor?
A3: Yes, temperature is a critical factor. The effect of temperature depends on the nature of the adsorption.
-
If inhibition efficiency decreases with increasing temperature, it typically suggests physisorption , where the inhibitor molecules desorb from the metal surface at higher temperatures.[9]
-
If inhibition efficiency increases with increasing temperature (up to a certain point), it often indicates chemisorption , where the process is activated and results in a more stable, protective film.[1][3]
Q4: Are there any synergistic effects when using thiourea with other compounds?
A4: Yes, synergistic effects have been observed when thiourea is used in combination with other substances, such as surfactants and metal salts.[14][15][16][17] For example, the addition of ZnCl₂ to a thiourea solution has been shown to synergistically enhance the inhibition efficiency on mild steel in a sulfuric acid solution.[15][17] Similarly, surfactants can improve the performance of thiourea.[14][16]
Data Presentation
Table 1: Effect of Concentration on Inhibition Efficiency of Thiourea Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ | 60 | 98.96 | [1][3] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ | 60 | 92.65 | [1][3] |
| Thiourea | Aluminum | 0.05 M TCA | 0.02 | Room Temp. | ~94 | [7] |
| Thiourea-chitosan (TUCTS) | Q235 Steel | 1 M HCl | - | 25 | >90 | [12][18] |
Table 2: Influence of Temperature on the Inhibition Efficiency of Thiourea Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | - | 30 | 94.95 | [3] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | - | 30 | 83.33 | [3] |
| Thiourea Complex | Aluminum | 0.1 M HCl | - | 60 (333 K) | Decrease observed | [9] |
| Mannich bases of Thiourea | Mild Steel | 0.5 M H₂SO₄ | - | 30-60 | Decreased with temp. | [8] |
Experimental Protocols
Protocol 1: Gravimetric (Weight Loss) Method for Evaluating Inhibition Efficiency
This method determines the corrosion rate by measuring the weight loss of a metal specimen over a specific period.[6]
-
Specimen Preparation:
-
Cut metal coupons to known dimensions.
-
Abrade the surfaces with successive grades of emery paper (e.g., 200, 400, 600, 800, 1000 grit).
-
Degrease the specimens with acetone, wash with distilled water, and dry thoroughly.[6]
-
Weigh the specimens accurately using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of thiourea.
-
Immerse the pre-weighed specimens in the solutions for a predetermined time at a constant temperature.[6]
-
-
Post-Immersion:
-
Remove the specimens from the solution.
-
Clean them to remove corrosion products (e.g., with a specific cleaning solution, followed by rinsing and drying).
-
Reweigh the specimens.
-
-
Calculations:
-
Calculate the weight loss (ΔW) = Initial Weight - Final Weight.
-
Calculate the Corrosion Rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area and t is the immersion time.
-
Calculate the Inhibition Efficiency (%IE) using: %IE = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[6]
-
Protocol 2: Electrochemical Evaluation using Potentiodynamic Polarization
This technique provides insights into the corrosion kinetics and the mechanism of inhibition.[6]
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell:
-
Working Electrode: The metal specimen.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter (Auxiliary) Electrode: Platinum or graphite rod.[6]
-
-
-
Procedure:
-
Immerse the electrodes in the corrosive solution (with and without inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.[8]
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (%IE) using: %IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with inhibitor.
-
Visualizations
Mechanism of Thiourea Adsorption on a Metal Surface
Caption: Adsorption mechanism of thiourea on a metal surface leading to corrosion inhibition.
Experimental Workflow for Evaluating Corrosion Inhibitors
Caption: A typical experimental workflow for evaluating the efficiency of corrosion inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. content.ampp.org [content.ampp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. materials.international [materials.international]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijaet.org [ijaet.org]
- 12. electrochemsci.org [electrochemsci.org]
- 13. emerald.com [emerald.com]
- 14. The Synergistic Effect of Thiourea and Surfactants on Corrosion Inhibition of Stainless Steel-316 in Hydrochloric Acid | Scientific.Net [scientific.net]
- 15. Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches [jchemlett.com]
- 16. researchgate.net [researchgate.net]
- 17. jchemlett.com [jchemlett.com]
- 18. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Minimizing Side Product Formation in Isothiocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation in your isothiocyanate reactions, ensuring higher yields and purity of your target thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the reaction of isothiocyanates with amines?
The most common side products encountered during the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines are:
-
Symmetrical N,N'-disubstituted thioureas: This occurs when the isothiocyanate reacts with the starting amine, which is particularly problematic when synthesizing unsymmetrical thioureas.[1]
-
Hydrolysis products: Isothiocyanates can be sensitive to water, leading to their hydrolysis and the formation of corresponding amines and other degradation products. This is influenced by the pH of the reaction medium.[2][3][4]
-
Urea analogues: While less common in standard isothiocyanate-amine reactions, the formation of ureas can occur under certain conditions, especially if there are issues with the starting isothiocyanate's purity or if using certain reagents like carbodiimides in related synthetic strategies.
Q2: My reaction is producing a significant amount of symmetrical thiourea as a byproduct. How can I prevent this?
The formation of a symmetrical thiourea is a common issue when the goal is to synthesize an unsymmetrical thiourea. This side product arises when the isothiocyanate intermediate reacts with the initial amine starting material instead of the second, different amine.[1]
Solutions:
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. Ensure that the initial amine is fully converted to the isothiocyanate before the addition of the second amine.
-
One-Pot, Two-Step Synthesis: A highly effective method is to perform the reaction in a one-pot, two-step fashion. In the first step, the isothiocyanate is generated in situ from the first amine. Once the formation of the isothiocyanate is complete (which can be monitored by techniques like TLC), the second amine is added to the reaction mixture.[5][6] This sequential addition prevents the isothiocyanate from reacting with the first amine.
-
Slow Addition: Slowly adding the first amine to the thiocarbonyl source (like carbon disulfide) can help maintain a low concentration of the free amine, thus reducing its chances of reacting with the newly formed isothiocyanate.
Q3: I suspect my isothiocyanate is hydrolyzing during the reaction. What conditions favor hydrolysis and how can I avoid it?
Isothiocyanates are susceptible to hydrolysis, especially in the presence of water and under non-neutral pH conditions. The electrophilic carbon of the isothiocyanate group can be attacked by water, leading to the formation of a carbamic acid intermediate which then decomposes.
Factors Influencing Hydrolysis:
-
pH: Both acidic and basic conditions can promote the hydrolysis of isothiocyanates. The rate of hydrolysis is often pH-dependent, with increased rates observed under both acidic and alkaline conditions.[2][3][4] Neutral pH conditions are generally preferred to minimize hydrolysis.[2]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[7]
-
Solvent: The presence of water in the reaction solvent will naturally increase the likelihood of hydrolysis.
Preventative Measures:
-
Use Anhydrous Conditions: Employ dry solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Control pH: If possible, maintain the reaction mixture at a neutral pH. If the amine starting material or product is acidic or basic, consider using a non-nucleophilic buffer to control the pH.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.
Q4: My reaction is sluggish or not going to completion. What are the likely causes and how can I improve the yield?
A slow or incomplete reaction is often due to the low reactivity of either the amine or the isothiocyanate.
Potential Causes and Solutions:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.
-
Solution: Increase the reaction temperature or use a catalyst. For weakly nucleophilic amines, a stronger base or a phase transfer catalyst might be beneficial.[1]
-
-
Low Electrophilicity of the Isothiocyanate: Isothiocyanates with electron-donating groups are less electrophilic and react more slowly.
-
Solution: Increasing the reaction temperature can help to overcome the lower reactivity.
-
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the reaction.
-
Solution: Prolonged reaction times or heating the reaction mixture may be necessary. Microwave irradiation has also been shown to be effective in overcoming steric barriers.[1]
-
Data Presentation
The choice of reaction conditions can significantly impact the yield of the desired thiourea and the formation of side products. The following tables summarize quantitative data from various studies.
Table 1: Effect of Solvent on Thiourea Synthesis Yield
| Solvent | Amine | Product | Yield (%) |
| Methanol | Thiourea | N/A | 0.0596 (mole fraction) |
| Water | Thiourea | N/A | >0.05 (mole fraction) |
| Acetone | Thiourea | N/A | >0.02 (mole fraction) |
| Ethanol | Thiourea | N/A | >0.02 (mole fraction) |
| Isopropanol | Thiourea | N/A | <0.02 (mole fraction) |
| n-Butanol | Thiourea | N/A | <0.01 (mole fraction) |
| Acetonitrile | Thiourea | N/A | <0.01 (mole fraction) |
| Ethyl Acetate | Thiourea | N/A | <0.01 (mole fraction) |
Data adapted from a study on thiourea solubility, which is a key factor in crystallization and purification.[8]
Table 2: Influence of pH on Isothiocyanate Formation from Glucosinolate Hydrolysis
| pH | Temperature (°C) | Isothiocyanate Formation |
| Endogenous (plant pH) | 22 | Low (favors nitriles/epithionitriles) |
| 4 (acidic) | 22 | Considerably increased |
| 8 (basic) | 22 | Considerably increased |
This table illustrates that moving away from the endogenous plant pH can significantly increase the formation of isothiocyanates from their precursors, which is relevant for applications involving natural product extraction and synthesis.[9]
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol provides a general procedure for the synthesis of a thiourea from an isothiocyanate and an amine in solution.
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
-
To the stirred solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
If the crude product is a solid and appears pure by TLC, no further purification may be necessary.
-
If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[10]
Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Thioureas from Amines and Carbon Disulfide
This method is useful for synthesizing unsymmetrical thioureas while minimizing the formation of the symmetrical side product.
Materials:
-
Primary Amine 1
-
Primary Amine 2
-
Carbon Disulfide (CS₂)
-
Base (e.g., NaOH)
-
Solvent (e.g., water, DMSO)
Procedure:
-
Step 1: Dithiocarbamate Formation: In a reaction vessel, dissolve the first primary amine in the chosen solvent. Under basic conditions (e.g., aqueous NaOH), add carbon disulfide dropwise to form the dithiocarbamate salt in situ.[6][11]
-
Step 2: Isothiocyanate Formation and Reaction with Second Amine: The dithiocarbamate intermediate can be converted to the isothiocyanate. Without isolating the isothiocyanate, add the second primary amine to the reaction mixture.[6]
-
Heat the reaction mixture as required (e.g., 70°C in DMSO) and monitor the progress by TLC.[6]
-
Upon completion, the unsymmetrical thiourea product can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Protocol 3: Purification of Thiourea by Recrystallization
Recrystallization is a powerful technique for purifying solid thiourea products.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent to dissolve the solid completely. Common solvents for thiourea recrystallization include ethanol and acetone.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.[10]
Mandatory Visualizations
Caption: General reaction mechanism for the formation of a disubstituted thiourea.
Caption: Common side reactions in isothiocyanate chemistry.
Caption: Troubleshooting workflow for isothiocyanate reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 6. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 7. ajpojournals.org [ajpojournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Stabilizing Thiourea Derivatives for Long-Term Storage and Use
This technical support center is designed for researchers, scientists, and drug development professionals working with thiourea derivatives. It provides essential guidance on maintaining the stability of these compounds for long-term storage and use, along with troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiourea derivatives? A1: The most common degradation pathways for thiourea derivatives are oxidation and hydrolysis.[1] Oxidation can lead to the formation of ureas, disulfides, or various sulfur oxides.[1][2] Hydrolysis, which can be accelerated by acidic or alkaline conditions, can also result in the formation of ureas and the release of sulfide.[1][3] Additionally, some thiourea derivatives are sensitive to light and can undergo photolytic degradation.[1][3]
Q2: What are the key factors that influence the stability of thiourea derivatives? A2: Several factors can significantly impact the stability of these compounds:
-
Temperature: Higher temperatures generally accelerate the rate of degradation.[1][3][4] It is recommended to store thiourea compounds at a controlled room temperature, preferably below 30°C.[3]
-
Humidity: Many thiourea derivatives are hygroscopic, meaning they absorb moisture from the air.[3] This moisture can facilitate hydrolysis and oxidative degradation.[3]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1][3]
-
pH: The stability of thiourea derivatives in solution is highly pH-dependent, with both acidic and alkaline environments often increasing the rate of degradation.[1][3][4]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen in solvents, can lead to rapid degradation.[1]
Q3: What are the common visual and physical signs of thiourea derivative degradation? A3: Degradation of a thiourea derivative, which is often a white crystalline solid, can be indicated by several signs:[3]
-
Color Change: A common sign of degradation is the development of a yellowish tint.[3]
-
Odor: The emission of ammonia-like or sulfurous odors can signal decomposition.[3]
-
Clumping or Stickiness: This is often due to the absorption of moisture by hygroscopic compounds.[3]
-
Insolubility: The formation of insoluble degradation products may be observed when preparing solutions.[3]
Q4: Can stabilizers be used to prolong the shelf-life of thiourea compounds? A4: Yes, for certain thiourea derivatives, especially when in solution, the addition of stabilizers can be beneficial.[3] Antioxidants can be used to inhibit oxidative degradation.[3] For compounds sensitive to metal-catalyzed degradation, chelating agents like EDTA can be added to sequester metal ions.[3]
Q5: What are the best practices for storing solid thiourea derivatives? A5: To minimize degradation, solid thiourea compounds should be stored in a cool, dry, and dark environment.[3] Use tightly sealed, amber glass containers to protect from light and moisture.[3] For highly sensitive compounds, consider storing them in a desiccator to control humidity and purging the container with an inert gas like nitrogen or argon before sealing.[3]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Solid Thiourea Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (<30°C) or Refrigerated | Minimizes thermal decomposition.[3] |
| Humidity | Low-humidity environment (e.g., Desiccator) | Prevents moisture absorption and subsequent hydrolysis.[3] |
| Light | Protected from light (Amber vials, dark cabinet) | Prevents photolytic degradation.[3] |
| Atmosphere | Tightly sealed container; Inert gas (N₂ or Ar) for sensitive compounds | Minimizes exposure to air (oxygen) and moisture.[3] |
Table 2: Example Data from a Forced Degradation Study of a Thiourea Derivative
Note: This is example data and will vary depending on the specific thiourea derivative and experimental conditions.[1]
| Stress Condition | Reagent/Condition Details | Time | Temperature | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5% | Urea derivative, Amine fragment |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 25.2% | Urea derivative, Sulfide |
| Oxidation | 3% H₂O₂ | 12 h | Room Temp | 18.7% | Disulfide dimer, Urea derivative |
| Thermal | Dry Heat | 48 h | 80°C | 8.3% | Minor unidentified peaks |
| Photolytic | ICH Q1B Option 2 | N/A | N/A | 15.1% | Photodegradant 1, Photodegradant 2 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the solid compound. | Oxidation or photodegradation.[3] | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[3] Consider purging the container with an inert gas (e.g., nitrogen) before sealing.[3] |
| An ammonia-like or sulfurous odor is detected. | Thermal decomposition or hydrolysis.[3] | Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry.[3] |
| The solid compound has become clumpy or sticky. | Absorption of moisture (hygroscopicity).[3] | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after each use.[3] |
| Inconsistent or non-reproducible experimental results. | Degradation of the thiourea compound leading to lower purity and the presence of impurities.[3] | Use a fresh batch of the compound if possible. Before use, verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, melting point).[3] |
| Precipitate forms in a freshly prepared solution. | Degradation has led to insoluble products, or the compound's solubility limit has been exceeded.[3] | Always prepare fresh solutions immediately before use.[3] If storing solutions is unavoidable, filter them before use and consider storing them at a lower temperature (e.g., refrigerated), if solubility allows.[3] |
Mandatory Visualizations
Caption: Primary degradation pathways for thiourea derivatives.
Caption: Experimental workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting thiourea stability issues.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment
This protocol provides a general method for assessing the purity of a thiourea derivative and quantifying it relative to its degradation products. Method parameters will need to be optimized for specific derivatives.
1. Materials and Reagents:
-
Thiourea derivative sample
-
HPLC grade water, acetonitrile, and methanol
-
Reference standard of the thiourea derivative
-
0.45 µm syringe filters
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum.
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the thiourea sample.[3] Dissolve it in the same solvent as the standard to a known concentration.[3]
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates.[3]
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main compound to the total area of all peaks, or quantify the amount of the thiourea derivative by using the calibration curve.
Protocol: Forced Degradation (Stress Testing) Study
This protocol outlines how to intentionally degrade a thiourea derivative to identify potential degradation products and validate a stability-indicating analytical method.[1]
1. Objective:
-
To generate the likely degradation products of a thiourea derivative under various stress conditions (hydrolytic, oxidative, thermal, photolytic).
2. Materials:
-
Thiourea derivative
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: Calibrated pH meter, heating block or water bath, photostability chamber, validated stability-indicating HPLC method.
3. Procedure:
-
Stock Solution: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep samples at room and elevated temperatures.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a heating block/oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Sampling and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw samples from each condition.[3] If necessary, neutralize the acidic and basic samples. Analyze all samples using the validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and profile the degradation products.[3]
References
Technical Support Center: Optimizing 1-(3-Methoxyphenyl)thiourea for Effective Corrosion Inhibition
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers utilizing 1-(3-Methoxyphenyl)thiourea as a corrosion inhibitor.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during corrosion inhibition experiments with thiourea-based inhibitors.
| Question | Answer |
| Why am I seeing inconsistent inhibition efficiency results? | Inconsistent results can stem from several factors: - Surface Preparation: Inadequate or inconsistent polishing of the metal coupons can leave varied surface roughness and residual oxides, affecting inhibitor adsorption. Ensure a standardized polishing procedure is followed for all samples. - Inhibitor Solubility: this compound may have limited solubility in your corrosive medium. Ensure the inhibitor is fully dissolved, using sonication or gentle heating if necessary, without degrading the compound. - Immersion Time: The time allowed for the inhibitor to form a protective film on the metal surface before starting electrochemical measurements is crucial. An insufficient pre-immersion time can lead to incomplete film formation and lower efficiency. - Contamination: Contaminants in the corrosive media or on the glassware can interfere with the inhibition process. Use high-purity reagents and thoroughly cleaned equipment. |
| My potentiodynamic polarization curves are noisy or distorted. What could be the cause? | Noisy or distorted polarization curves can be due to: - Unstable Open Circuit Potential (OCP): Ensure the OCP is stable before starting the polarization scan. A drifting OCP indicates that the system has not reached a steady state.[1] - High Scan Rate: A scan rate that is too fast may not allow the electrode/electrolyte interface to respond, leading to distorted curves. A common recommendation is a slow scan rate, such as 0.167 mV/s.[2] - Reference Electrode Issues: A clogged or improperly positioned reference electrode can introduce noise. Ensure the Luggin capillary is close to the working electrode surface without touching it.[3] - External Interference: Electrical noise from nearby equipment can affect sensitive electrochemical measurements. Using a Faraday cage can help minimize this interference.[1] |
| How do I interpret the results from my Electrochemical Impedance Spectroscopy (EIS) measurements? | EIS data provides insights into the corrosion mechanism and the protective properties of the inhibitor film. - Nyquist Plot: An increase in the diameter of the semi-circle in the Nyquist plot upon addition of the inhibitor indicates an increase in the charge transfer resistance (Rct), signifying better corrosion protection.[4] - Bode Plot: In the Bode plot, a higher impedance value at low frequencies and a phase angle approaching -90 degrees over a wider frequency range suggest the formation of a more protective, capacitor-like film on the metal surface. - Equivalent Circuit Modeling: Fitting your EIS data to an appropriate equivalent electrical circuit can quantify parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct and lower Cdl value in the presence of the inhibitor generally indicate effective corrosion inhibition. |
| What is the likely mechanism of corrosion inhibition by this compound? | Thiourea derivatives typically inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier.[5] This adsorption is facilitated by the presence of heteroatoms (sulfur and nitrogen) which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal.[4] The process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[6] The adsorption process often follows Langmuir, Temkin, or Frumkin adsorption isotherms.[7][8] |
| How do I choose the optimal concentration of the inhibitor? | The optimal concentration is typically determined by testing a range of concentrations and observing the effect on the inhibition efficiency. Generally, the inhibition efficiency increases with inhibitor concentration up to a certain point, after which it may plateau or even decrease.[9] This optimal concentration represents the point at which a stable, protective monolayer is formed on the metal surface. |
Quantitative Data on Thiourea Derivatives
The following table summarizes the inhibition efficiency of various thiourea derivatives on steel in acidic media, as determined by electrochemical methods. This data can be used as a comparative reference for your experiments with this compound.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 x 10⁻³ M | 98.96 | [6] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 x 10⁻³ M | 92.65 | [6] |
| Bis thiourea phthalato nickel (II) complex | 0.1 M HCl | 3 ppm | 95.23 | [4] |
| 1-(2,6-diazene)–3–benzyl thiourea | H₂SO₄ | Not Specified | up to 99.26 | [9] |
| N-phenyl-N'-4-methoxybenzoylthiourea | 1.0 M H₂SO₄ | Not Specified | Not Specified | [10] |
| N-(2-methoxy-phenyl)-N'-4-methoxybenzoylthiourea | 1.0 M H₂SO₄ | Not Specified | Not Specified | [10] |
| N-(2-nitrophenyl)-N'-4-methoxybenzoylthiourea | 1.0 M H₂SO₄ | Not Specified | Not Specified | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments in the evaluation of this compound as a corrosion inhibitor.
Preparation of Working Electrode (Mild Steel Coupon)
-
Cutting: Cut mild steel coupons into the desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Polishing: Mechanically polish the coupon surfaces with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a mirror finish.
-
Cleaning: Degrease the polished coupons by sonicating in ethanol or acetone for 5-10 minutes.
-
Rinsing: Rinse the coupons thoroughly with distilled or deionized water.
-
Drying: Dry the coupons using a stream of warm air or in a desiccator.
-
Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion before use.
Solution Preparation
-
Corrosive Medium: Prepare the desired corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) by diluting the concentrated acid with distilled or deionized water.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the corrosive medium at a high concentration (e.g., 10⁻² M).
-
Test Solutions: Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution with the corrosive medium.
Potentiodynamic Polarization (PDP) Measurements
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the prepared mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immersion and OCP Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[2]
-
Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for the PDP measurements. Immerse the electrodes and allow the OCP to stabilize.
-
EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Analyze the impedance data using Nyquist and Bode plots. The charge transfer resistance (Rct) can be obtained from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
The following diagrams illustrate the experimental workflow, the proposed inhibition mechanism, and the logical relationship between inhibitor concentration and its effectiveness.
References
- 1. gamry.com [gamry.com]
- 2. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. content.ampp.org [content.ampp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(3-Methoxyphenyl)thiourea and Cisplatin in Oncology: A Review of Available Evidence
This guide, therefore, will provide a comprehensive overview of the known anticancer properties of cisplatin and the general anticancer potential of the broader class of thiourea derivatives, drawing parallels where possible. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and potential avenues for future investigation.
Cisplatin: The Gold Standard in Chemotherapy
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer treatment, employed against a wide array of malignancies including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mechanism of action involves covalent binding to the DNA of cancer cells, leading to the formation of DNA adducts.[1][2] These adducts, particularly 1,2-intrastrand cross-links, distort the DNA double helix, which in turn interferes with DNA replication and transcription.[1][2][3] This disruption of essential cellular processes ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][4]
The signaling cascade initiated by cisplatin-induced DNA damage is complex, often involving the activation of tumor suppressor proteins like p53.[4] This pathway can halt the cell cycle to allow for DNA repair or, if the damage is too extensive, commit the cell to apoptosis.
Thiourea Derivatives: A Promising Class of Anticancer Agents
Thiourea and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[5] The anticancer potential of thiourea derivatives is often attributed to their ability to interact with various biological targets. The presence of both hydrogen bond donors (N-H) and a weak hydrogen bond acceptor (C=S) in the thiourea moiety is thought to enhance their ability to block enzymatic activity.[6]
Studies on various substituted thiourea compounds have demonstrated their ability to inhibit the proliferation of a range of cancer cell lines.[7] Some derivatives have shown cytotoxic activity comparable to or even exceeding that of cisplatin in certain cancer cell lines.[6] The anticancer mechanisms of thiourea derivatives are varied and appear to be dependent on their specific chemical structures. Some have been shown to induce apoptosis, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and modulate cancer cell signaling pathways.[5]
For instance, certain thiourea derivatives have been found to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases.[8]
Comparative Insights and Future Directions
While a direct, data-driven comparison between 1-(3-Methoxyphenyl)thiourea and cisplatin is not possible, we can infer a general comparative framework based on the broader class of thiourea derivatives.
| Feature | Cisplatin | Thiourea Derivatives (General) |
| Primary Mechanism | DNA cross-linking leading to inhibition of replication and transcription.[1][3] | Diverse; can include enzyme inhibition, apoptosis induction, and anti-angiogenic effects.[5][8] |
| Primary Target | Nuclear DNA.[2][4] | Varies; can include kinases, and other proteins involved in cell signaling and survival.[8] |
| Clinical Use | Well-established, widely used in various cancer therapies.[1] | Largely in preclinical development; some derivatives show promise.[7] |
| Resistance | A significant clinical challenge, often due to enhanced DNA repair, and reduced drug accumulation.[1][9] | Mechanisms are likely diverse and compound-specific; some derivatives may overcome resistance to other drugs.[5] |
Experimental Methodologies
To evaluate the anticancer activity of novel compounds like this compound and compare them to established drugs like cisplatin, a standard set of in vitro and in vivo assays are typically employed.
In Vitro Cytotoxicity Assays
The initial assessment of anticancer activity is often performed using in vitro cytotoxicity assays on various cancer cell lines.
MTT Assay Workflow
Caption: General workflow for determining the half-maximal inhibitory concentration (IC50) using the MTT assay.
Apoptosis Assays
To determine if a compound induces programmed cell death, assays like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry are used.
Annexin V/PI Staining Principle
Caption: Principle of differentiating apoptotic stages using Annexin V and Propidium Iodide staining.
Signaling Pathways
Cisplatin's DNA Damage Response Pathway
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Conclusion
While cisplatin remains a vital tool in cancer therapy, the quest for novel anticancer agents with improved efficacy and reduced side effects is ongoing. Thiourea derivatives represent a promising and versatile class of compounds that warrant further investigation. The specific anticancer activities of this compound remain to be elucidated. Future research should focus on synthesizing and evaluating this compound using standard preclinical models to determine its cytotoxic profile, mechanism of action, and potential for further development as a therapeutic agent. A direct comparison with cisplatin would then be possible, providing valuable insights into its potential role in oncology.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, cytotoxicity, cell cycle analysis of 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea and quantum chemical analyses-Science-Chemical Encyclopedia-lookchem [lookchem.com]
A Comparative Guide to Phenylthiourea Derivatives and Kojic Acid as Tyrosinase Inhibitors
Introduction: The Central Role of Tyrosinase in Melanogenesis
Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing metalloenzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanin biosynthesis, or melanogenesis.[1][2][3] It orchestrates two critical, sequential reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to the highly reactive L-dopaquinone.[4][5] This dopaquinone spontaneously polymerizes to form melanin, the pigment responsible for coloration in skin, hair, and eyes.[6]
While essential for protecting the skin against UV radiation, the overproduction or abnormal accumulation of melanin, driven by hyperactive tyrosinase, leads to various dermatological hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[7] Consequently, the inhibition of tyrosinase is a primary and highly validated strategy for the development of novel depigmenting agents in the cosmetic and pharmaceutical industries.[1][8] This guide provides an in-depth comparison of an emerging class of potent inhibitors, phenylthiourea derivatives, against the well-established benchmark, kojic acid.
Focus Compound Class: Phenylthiourea Derivatives
The thiourea moiety has been identified as a critical pharmacophore in the design of potent tyrosinase inhibitors.[4] Derivatives of phenylthiourea have demonstrated significant inhibitory activity, often surpassing that of traditional agents.
Mechanism of Action: The inhibitory mechanism of thiourea derivatives is primarily attributed to their potent copper-chelating ability. The dinuclear copper core at the tyrosinase active site is essential for its catalytic function.[5][9] The sulfur and nitrogen atoms within the thiourea structure can effectively coordinate with these copper ions, disrupting the enzyme's catalytic cycle.
Interestingly, while some inhibitors compete directly with the substrate for the active site, many thiourea-containing drugs have been identified as non-competitive inhibitors .[4] This suggests they bind to a site on the enzyme distinct from the substrate-binding site (an allosteric site), inducing a conformational change that inactivates the enzyme.[10] This non-competitive action can be advantageous, as the inhibitor's efficacy is not diminished by high concentrations of the natural substrate (L-tyrosine).
Benchmark Inhibitor: Kojic Acid
Kojic acid is a naturally occurring fungal metabolite that has been widely used for decades as a skin-whitening agent and a positive control in the screening of new tyrosinase inhibitors.[2][7][8]
Mechanism of Action: Kojic acid functions primarily as a competitive inhibitor by chelating the copper ions in the active site of tyrosinase.[8][11] This action prevents the substrate from binding and being catalyzed. It has also been described as a slow-binding inhibitor, where an initial enzyme-inhibitor complex is formed, which then undergoes a slower conformational change to a more tightly bound state.[12][13] It demonstrates a competitive effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[8]
Despite its widespread use, kojic acid has limitations, including insufficient stability in formulations and the potential to cause skin sensitization or contact dermatitis.[7]
Comparative Performance Analysis
The efficacy of tyrosinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
| Inhibitor Class | Representative Compound | IC50 (Mushroom Tyrosinase) | Inhibition Mechanism | Cellular Efficacy (Melanin Reduction) | Reference |
| Phenylthiourea Derivative | Ambazone | 15 µM | Non-competitive | Significant reduction in B16F10 cells at 20 µM; stronger than kojic acid. | [4] |
| Phenylthiourea Derivative | Thioacetazone | 14 µM | Non-competitive | Not specified, but potent enzyme inhibition reported. | [4] |
| Bis-thiourea Derivative | Compound 4 (with chlorine substituents) | Outperformed kojic acid | Interacts with catalytic copper ions | Stronger anti-melanogenic activity than kojic acid in B16F10 cells. | [14] |
| Benchmark | Kojic Acid | ~16-88 µM (Varies by study) | Competitive / Mixed | Effective, but often less potent than newer derivatives in cellular assays. | [15][16] |
As the data indicates, representative thiourea-containing drugs like ambazone and thioacetazone exhibit significantly lower IC50 values than kojic acid in enzymatic assays.[4] Furthermore, studies on other thiourea derivatives confirm their superior performance in both enzymatic and cell-based models, demonstrating a potent ability to suppress melanin production within melanoma cells.[14] The non-competitive inhibition mechanism of many thiourea derivatives presents a distinct advantage over the competitive action of kojic acid.
Visualizing the Mechanism of Inhibition
The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway and the points at which phenylthiourea and kojic acid intervene.
Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to Melanin.
Experimental Validation: Protocols and Causality
To empirically validate and compare the efficacy of tyrosinase inhibitors, two standard assays are indispensable: an in vitro enzymatic assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a biological context.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay directly quantifies the inhibitory effect of a compound on the enzymatic activity of tyrosinase, typically sourced from mushrooms due to its commercial availability and well-characterized properties.
Causality: The core principle is to measure the rate of L-DOPA oxidation to dopachrome, a colored product. The enzyme tyrosinase catalyzes this reaction, and the rate of dopachrome formation (measured by an increase in absorbance at ~475 nm) is directly proportional to enzyme activity.[17] An inhibitor will slow this rate. Kojic acid is used as a positive control to validate the assay's responsiveness.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a stable buffer to maintain optimal enzyme pH.
-
Mushroom Tyrosinase Solution: Prepare a fresh solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in cold phosphate buffer immediately before use.[18]
-
L-DOPA Substrate Solution (0.5 mM): Prepare fresh by dissolving L-DOPA in the phosphate buffer. This solution is light-sensitive and prone to auto-oxidation, so it must be protected from light.[6]
-
Test Compound & Control Solutions: Prepare a high-concentration stock solution of the test compound (e.g., 1-(3-Methoxyphenyl)thiourea) and a positive control (Kojic Acid) in a suitable solvent like DMSO. Create serial dilutions in the phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay is below 1% to prevent solvent-induced enzyme inhibition.[6]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Phosphate Buffer
-
20 µL of the Test Compound solution (or Kojic Acid/vehicle control)
-
20 µL of the Tyrosinase Enzyme Solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 25-30°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]
-
Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction (final volume = 200 µL).[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Cell-Based Melanin Content Assay
This assay evaluates an inhibitor's ability to reduce melanin production within living cells, providing crucial insights into its bioavailability, cell permeability, and potential cytotoxicity. The B16F10 murine melanoma cell line is a standard model as these cells actively produce melanin.[19][20]
Causality: The protocol involves treating melanin-producing cells with the inhibitor. After a set incubation period, the cells are lysed, and the melanin pigment is dissolved. The amount of melanin is then quantified spectrophotometrically, as the absorbance of the lysate at ~405 nm is directly proportional to the melanin content.[19][21] The results are often normalized to total protein content to account for any effects of the compound on cell proliferation or viability.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture B16F10 melanoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified, 5% CO2 atmosphere.[21]
-
Seed the cells into 6-well plates at a density of approximately 5 x 10^4 cells/well.[20]
-
Incubate for 24 hours to allow the cells to adhere firmly to the plate surface.[20]
-
-
Inhibitor Treatment:
-
Prepare various concentrations of the test compound and Kojic Acid in fresh culture medium. A vehicle control (medium with DMSO) must be included.
-
Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations.
-
Incubate the treated cells for 48 to 72 hours.[20]
-
-
Melanin Quantification:
-
Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove residual medium.[20]
-
Cell Lysis: Add 1 mL of Lysis Buffer (1 N NaOH containing 10% DMSO) to each well.[20][21] The NaOH is a strong base that effectively dissolves the cells and the melanin granules.
-
Solubilization: Incubate the plates at an elevated temperature (e.g., 80°C) for 1-2 hours to ensure complete solubilization of melanin.[19][21]
-
Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[19][20]
-
-
Data Analysis:
-
The absorbance reading is directly proportional to the melanin content.
-
Express the melanin content of treated groups as a percentage of the vehicle control group.
-
(Optional but recommended) Perform a parallel cell viability assay (e.g., MTT assay) to ensure the observed decrease in melanin is not due to cytotoxicity.[22]
-
Workflow for Inhibitor Screening and Validation
The process of identifying and validating a novel tyrosinase inhibitor follows a logical, multi-step workflow.
Caption: A generalized workflow for screening tyrosinase inhibitors.
Conclusion and Future Outlook
While kojic acid remains a valuable benchmark, the scientific evidence strongly supports the exploration of phenylthiourea derivatives as a superior class of tyrosinase inhibitors. Their demonstrated potency, often orders of magnitude greater than kojic acid, and their frequently observed non-competitive mechanism of action, make them highly promising candidates for next-generation dermatological and therapeutic agents.[4][14] The robust and validated experimental protocols detailed herein provide a clear framework for researchers to continue to investigate these compounds, moving from initial enzymatic screening to cellular validation. Future work should focus on optimizing the phenylthiourea scaffold to enhance potency, improve safety profiles, and conduct rigorous clinical evaluations to translate these promising preclinical findings into effective treatments for hyperpigmentation disorders.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase [ouci.dntb.gov.ua]
- 14. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Methoxyphenyl thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on key therapeutic targets. The information herein is supported by experimental data from peer-reviewed studies, offering insights for the rational design of novel and potent drug candidates.
I. Comparative Analysis of Biological Activities
The biological evaluation of various methoxyphenyl thiourea derivatives has revealed their potential as inhibitors of several key enzymes and as antimicrobial and anticancer agents. The position of the methoxy group on the phenyl ring, along with other substitutions, significantly influences their potency and selectivity.
Enzyme Inhibition
Methoxyphenyl thiourea derivatives have been extensively studied as enzyme inhibitors. The following tables summarize their inhibitory activities against tyrosinase, cholinesterases (AChE and BChE), α-amylase, α-glucosidase, and urease.
Table 1: Tyrosinase, Cholinesterase, α-Amylase, and α-Glucosidase Inhibitory Activities of Methoxyphenyl Thiourea Derivatives [1][2]
| Compound | R (Substitution on Phenyl Ring) | Tyrosinase IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 2e | 4-Methoxy | 22.81 ± 0.24 | >100 | 18.27 ± 0.13 | >400 | >400 |
| 2f | 4-Methoxy (part of a benzenesulfonamide) | 24.33 ± 0.31 | >100 | 19.52 ± 0.17 | >400 | >400 |
| Standard (Kojic Acid) | 16.69 ± 0.02 | |||||
| Standard (Galantamine) | 5.86 ± 0.05 | 2.54 ± 0.03 | ||||
| Standard (Acarbose) | 28.52 ± 0.17 | 33.19 ± 0.12 |
Note: The core structure for compounds 2e and 2f is a 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide.
Table 2: Urease Inhibitory Activity of Methoxyphenyl Thiourea Derivatives [3]
| Compound | R (Substitution on Benzamide Ring) | Urease IC₅₀ (µM) |
| 4b | 2-Methoxy | 0.0031 ± 0.0021 |
| 4c | 4-Methoxy | 0.0019 ± 0.0011 |
| Standard (Thiourea) | 4.7455 ± 0.0545 |
Note: The core structure for compounds 4b and 4c is N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide with methoxy substitutions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of methoxyphenyl thiourea derivatives against a range of bacterial and fungal strains. The presence and position of the methoxy group can influence the minimum inhibitory concentration (MIC).
Table 3: Antimicrobial Activity of Selected Methoxyphenyl Thiourea Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 1-(4-methoxyphenyl)-3-(4-fluorophenyl)thiourea | S. aureus | 50 | [4] |
| 1-(4-methoxyphenyl)-3-(4-fluorophenyl)thiourea | E. coli | 100 | [4] |
| 1-(2-methoxyphenyl)-3-phenylthiourea | S. aureus | 200 | [4] |
| 1-(2-methoxyphenyl)-3-phenylthiourea | E. coli | 400 | [4] |
Anticancer and Anti-inflammatory Activities
Recent research has also explored the anticancer and anti-inflammatory properties of these compounds. For instance, thiourea derivatives of naproxen, including a methoxyphenyl derivative, have shown cytotoxic effects on cancer cell lines and anti-inflammatory activity.[5]
II. Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of several SAR trends for methoxyphenyl thiourea derivatives:
-
Enzyme Inhibition:
-
For urease inhibition, a 4-methoxy substitution on the benzamide ring (compound 4c ) resulted in higher potency compared to a 2-methoxy substitution (compound 4b ).[3] Both were significantly more potent than the standard inhibitor, thiourea.
-
In the case of tyrosinase inhibition, the 4-methoxyphenyl derivative (2e ) showed good activity.[1][2]
-
The 4-methoxyphenyl derivatives also exhibited notable butyrylcholinesterase (BChE) inhibition.[1][2]
-
-
Antimicrobial Activity:
-
The position of the methoxy group appears to be crucial. A 4-methoxyphenyl derivative showed better activity against both Gram-positive and Gram-negative bacteria compared to a 2-methoxyphenyl derivative.[4]
-
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of methoxyphenyl thiourea derivatives.
Urease Inhibition Assay[3]
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and urea (substrate) is prepared in phosphate buffer (pH 7.0).
-
Assay Procedure: The test compound is pre-incubated with the urease solution. The enzymatic reaction is initiated by the addition of urea.
-
Measurement: The production of ammonia is quantified using the indophenol method, and the absorbance is measured spectrophotometrically at 625 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Caption: Workflow for the in vitro urease inhibition assay.
Anticholinesterase Activity Assay[1][2]
-
Principle: Based on Ellman's method, which measures the product of the enzymatic reaction, thiocholine.
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme.
-
Procedure: The enzyme is pre-incubated with the test compound, followed by the addition of the substrate and DTNB.
-
Detection: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
Analysis: The IC₅₀ values are calculated from the concentration-inhibition curves.
Caption: General workflow for the anticholinesterase activity assay.
IV. Signaling Pathways and Mechanisms of Action
While detailed signaling pathway studies for many methoxyphenyl thiourea derivatives are still emerging, their enzyme inhibitory activities suggest specific mechanisms of action.
Urease Inhibition Mechanism
Urease inhibitors, such as the methoxyphenyl thiourea derivatives, typically function by binding to the active site of the enzyme, which contains a dinuclear nickel center. This binding prevents the hydrolysis of urea into ammonia and carbon dioxide. The interaction often involves the chelation of the nickel ions by the inhibitor.
Caption: Proposed mechanism of urease inhibition.
V. Conclusion
Methoxyphenyl thiourea derivatives represent a promising class of compounds with diverse biological activities. The structure-activity relationship data indicates that the position of the methoxy group on the phenyl ring is a critical determinant of their inhibitory potency against various enzymes. Further optimization of this scaffold, guided by the insights presented in this guide, could lead to the development of novel therapeutic agents for a range of diseases. Future research should focus on elucidating the precise molecular interactions with their biological targets and evaluating their pharmacokinetic and toxicological profiles.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
Validating the Mechanism of Action of Thiourea-Based Antituberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic agents and a thorough understanding of their mechanisms of action. Thiourea-containing compounds, such as isoxyl (thiocarlide), have shown promise as effective antituberculosis drugs, including against resistant strains. This guide provides a comparative analysis of the mechanism of action of thiourea-based drugs against established antituberculosis agents, isoniazid and ethionamide, supported by experimental data and detailed protocols to aid in the validation of new chemical entities.
Mechanism of Action: A Tale of Different Targets
While both thiourea-based drugs and established drugs like isoniazid and ethionamide ultimately disrupt the mycobacterial cell wall, their specific molecular targets and activation pathways differ significantly.
Thiourea-Based Drugs (e.g., Isoxyl): Targeting Fatty Acid Desaturation
Thiourea derivatives like isoxyl employ a unique mechanism by inhibiting the synthesis of oleic acid and consequently tuberculostearic acid, crucial components of the mycobacterial cell membrane.[1][2] This is achieved by targeting the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][2] The inhibition of DesA3 disrupts the balance of saturated and unsaturated fatty acids, leading to compromised cell membrane integrity and ultimately bacterial death. Some thiourea compounds are prodrugs that are activated by the flavin monooxygenase EtaA to produce electrophilic metabolites that mediate their antibacterial activity.[3]
Isoniazid (INH): Inhibition of Mycolic Acid Synthesis via KatG Activation
Isoniazid, a cornerstone of first-line tuberculosis treatment, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] Upon activation, isoniazid forms a reactive species that covalently binds to NAD+ to form an INH-NADH adduct.[5][6] This adduct then inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, a key enzyme in the fatty acid synthase II (FAS-II) system.[4][5] The inhibition of InhA blocks the synthesis of mycolic acids, the long, complex fatty acids that are the hallmark of the mycobacterial cell wall, leading to a loss of structural integrity and bacterial lysis.[4][5]
Ethionamide (ETH): A Prodrug Targeting InhA through a Different Activator
Similar to isoniazid, ethionamide is a prodrug that also targets InhA to inhibit mycolic acid synthesis.[7][8] However, its activation is independent of KatG and is instead mediated by the monooxygenase EthA.[7][8][9] The activated form of ethionamide also forms an adduct with NAD+, which then inhibits InhA.[9][10][11] This distinct activation pathway means that cross-resistance between isoniazid and ethionamide is not always observed, making ethionamide a valuable second-line agent against isoniazid-resistant strains.[9]
Comparative Performance: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for isoxyl, isoniazid, and ethionamide against Mycobacterium tuberculosis. It is important to note that these values can vary depending on the strain, testing methodology, and specific laboratory conditions.
| Drug | M. tuberculosis Strain | MIC Range (µg/mL) | Reference(s) |
| Isoxyl (Thiocarlide) | H37Rv | 1 - 10 | [1] |
| Drug-Resistant Clinical Isolates | 1 - 10 | [1] | |
| Isoniazid (INH) | Drug-Susceptible | 0.02 - 0.2 | [1] |
| Drug-Resistant (low-level) | 0.2 - 1.0 | [1] | |
| Drug-Resistant (high-level) | > 1.0 | [1] | |
| Ethionamide (ETH) | Drug-Susceptible | 0.625 - 2.5 | [9] |
| Drug-Resistant | > 2.5 | [9] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of novel thiourea-based antituberculosis drug candidates, a series of key experiments can be performed. Detailed methodologies are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microtiter plates
-
M. tuberculosis culture (e.g., H37Rv)
-
Drug stock solutions
-
Resazurin solution (0.02% w/v)
-
Incubator at 37°C
Procedure:
-
Prepare serial twofold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
Whole-Cell Radiolabeling to Assess Mycolic and Fatty Acid Synthesis
This method evaluates the effect of a drug on the synthesis of major cell wall lipid components.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth
-
[1,2-¹⁴C]acetic acid (radiolabel)
-
Test compound
-
Solvents for lipid extraction (chloroform, methanol)
-
TLC plates (silica gel)
-
Developing solvents (e.g., petroleum ether/acetone 95:5, v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Expose the culture to the test compound at its MIC for a defined period (e.g., 24 hours). A no-drug control should be run in parallel.
-
Add [1,2-¹⁴C]acetic acid to each culture and incubate for an additional 8 hours.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Extract the total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).
-
Saponify the lipid extract to release fatty acids and mycolic acids.
-
Methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Spot the FAME and MAME extracts onto a silica gel TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different lipid species.
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.
-
Compare the lipid profiles of the drug-treated and control samples to determine if the synthesis of specific fatty acids or mycolic acids is inhibited.
Cell-Free DesA3 Desaturase Activity Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme, DesA3.
Materials:
-
Membrane fraction containing overexpressed DesA3 from M. smegmatis or E. coli
-
[¹⁴C]Stearoyl-CoA (substrate)
-
NADPH
-
Test compound
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Solvents for lipid extraction and analysis
-
TLC plates
Procedure:
-
Prepare a reaction mixture containing the membrane fraction with DesA3, reaction buffer, and NADPH.
-
Add the test compound at various concentrations. Include a no-drug control.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding [¹⁴C]Stearoyl-CoA.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a saponification agent (e.g., KOH in methanol).
-
Extract the fatty acids and methylate them.
-
Separate the substrate (stearic acid) from the product (oleic acid) by argentation TLC.
-
Quantify the amount of radiolabeled oleic acid formed in the presence and absence of the inhibitor to determine the IC₅₀ value.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways for each class of antituberculosis drug.
Caption: Mechanism of action of thiourea-based antituberculosis drugs.
Caption: Mechanism of action of Isoniazid (INH).
Caption: Mechanism of action of Ethionamide (ETH).
Conclusion
Thiourea-based antituberculosis drugs represent a promising class of compounds with a distinct mechanism of action from the widely used isoniazid and ethionamide. Their ability to target DesA3 and disrupt fatty acid synthesis offers a potential avenue to combat drug-resistant strains of M. tuberculosis. The experimental protocols and comparative data presented in this guide are intended to facilitate the validation and development of new thiourea derivatives as next-generation antituberculosis therapies. By understanding these distinct mechanisms, researchers can better design and evaluate novel drugs to address the ongoing global health challenge of tuberculosis.
References
- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 9. Ethionamide - Wikipedia [en.wikipedia.org]
- 10. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rupress.org [rupress.org]
Unveiling the Protective Power: A Comparative Analysis of Thiourea Derivatives in Corrosion Inhibition
A deep dive into the efficacy of various thiourea derivatives as corrosion inhibitors reveals their significant potential in protecting metallic assets. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Thiourea and its derivatives have long been recognized as effective corrosion inhibitors for a range of metals and alloys, particularly in acidic environments.[1][2] Their protective capabilities are attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a barrier against corrosive agents.[2][3] The mechanism of inhibition primarily involves the adsorption of these organic molecules onto the metal surface, a process that can occur through electrostatic interactions (physisorption) or the formation of covalent bonds between the heteroatoms and the metal (chemisorption).[2] The molecular structure of the thiourea derivative, including the nature of its substituent groups, plays a pivotal role in its inhibition efficiency.[2][4]
Comparative Inhibition Efficiency: A Data-Driven Overview
The effectiveness of different thiourea derivatives varies based on their molecular structure, concentration, the corrosive medium, and temperature. The following table summarizes the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques.
| Thiourea Derivative | Corrosive Medium | Metal | Technique | Concentration | Inhibition Efficiency (%) | Reference |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | 0.5 M H₂SO₄ | Mild Steel | EIS | 1000 ppm | >90% (at 303 K) | [5] |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 0.5 M H₂SO₄ | Mild Steel | EIS | 1000 ppm | >90% (at 303 K) | [5] |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | Mild Steel | PDP, EIS | 5 x 10⁻³ M | 98.96 (at 60 °C) | [6] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | Mild Steel | PDP, EIS | 5 x 10⁻³ M | 92.65 (at 60 °C) | [6] |
| Phenyl thiourea (PHTU) | 15% HCl | 20# Steel | Weight Loss | 2 mmol/L | >83% | [7] |
| Benzoyl thiourea (BOTU) | 15% HCl | 20# Steel | Weight Loss | 2 mmol/L | >83% (better than PHTU) | [7] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | Mild Steel | Weight Loss | 90 µM | 99% | [8] |
| Bis thiourea phthalato nickel (II) complex (PTUNi) | 0.1 M HCl | Carbon Steel | Tafel Plot | 3 ppm | 95.23% | [9] |
Understanding the Mechanism of Action
The primary mode of action for thiourea derivatives as corrosion inhibitors is their adsorption onto the metal surface, which effectively blocks the active sites for corrosion. This process is influenced by the electronic structure of the inhibitor molecule. The presence of lone pair electrons on sulfur and nitrogen atoms, as well as π-electrons in aromatic rings, facilitates the formation of coordinate covalent bonds with the vacant d-orbitals of the metal.[2] This creates a protective film that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1]
Standardized Evaluation: A Typical Experimental Workflow
The assessment of corrosion inhibition efficiency for thiourea derivatives typically involves a combination of electrochemical and gravimetric methods.[2] A standardized workflow ensures reliable and comparable results.
Detailed Experimental Protocols
A summary of the common experimental methodologies employed in the cited studies is provided below:
1. Gravimetric (Weight Loss) Method:
-
Specimen Preparation: Mild steel coupons are typically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[5] The initial weight is accurately recorded.
-
Test Solution: A specific concentration of acid (e.g., 1 M HCl or 0.5 M H₂SO₄) is prepared with and without various concentrations of the thiourea derivative.[5][6]
-
Immersion: The prepared specimens are immersed in the test solutions for a predetermined period.[10]
-
Analysis: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.[10]
2. Electrochemical Measurements: These studies are typically conducted using a three-electrode cell setup with the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[5]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[6] The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential (OCP).[5] The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, and a higher Rct value indicates better corrosion inhibition.[5] The inhibition efficiency is calculated from the Rct values.[5]
3. Surface Analysis:
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are used to examine the surface morphology of the metal specimens before and after exposure to the corrosive environment.[5] SEM images can reveal the extent of corrosion damage and the formation of a protective film, while EDX provides information about the elemental composition of the surface, confirming the adsorption of the inhibitor.[5]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. content.ampp.org [content.ampp.org]
- 5. materials.international [materials.international]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Bridging the Digital and the Biological: A Comparative Guide to the Cross-Validation of In Silico and In Vitro Studies on Thiourea Compounds
For researchers, scientists, and professionals in drug development, the integration of computational predictions with real-world experimental data is a cornerstone of modern therapeutic discovery. This guide provides an objective comparison of in silico predictions and their in vitro validation for the versatile class of thiourea compounds, known for their broad spectrum of biological activities.
Thiourea derivatives have emerged as a significant area of interest in medicinal chemistry due to their diverse therapeutic potential, including anticancer, enzyme inhibitory, and antimicrobial effects. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, offer a powerful lens to predict the biological activity of these compounds, accelerating the initial phases of drug discovery. However, the true measure of these predictions lies in their correlation with tangible in vitro experimental results. This guide delves into this critical cross-validation process, presenting quantitative data, detailed experimental protocols, and illustrative diagrams to provide a clear and comprehensive overview for the scientific community.
Quantitative Data Summary: In Silico Predictions vs. In Vitro Results
The following tables summarize the quantitative data from various studies on thiourea derivatives, comparing the predicted activity from in silico models with the measured activity from in vitro assays.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound ID | In Silico Target | In Silico Docking Score (kcal/mol) | In Vitro Cell Line | In Vitro IC50 (µM) |
| 5b | PARP1 | -8.5 | MCF-7 | 0.5[1] |
| 5c | PARP1 | -8.2 | MCF-7 | 1.2[1] |
| 5f | PARP1 | -7.9 | MCF-7 | 2.5[1] |
| 6b | Bcl-xL | -9.1 | MDA-MB-231 | 21.2[1] |
| 6c | Bcl-xL | -8.8 | MDA-MB-231 | Not Specified[1] |
| 11 | HDAC1 | Not Specified | Caki (renal cancer) | 9.88[2] |
Table 2: Enzyme Inhibition Activity of Thiourea Derivatives
| Compound/Derivative Type | Predicted Target | In Vitro Assay | Key Experimental Finding (IC50) |
| Chiral thiourea derivatives | Acetylcholinesterase (AChE) | AChE Inhibition Assay | Compound 30: 8.09±0.58 µM[3] |
| Bis-acyl-thiourea derivatives | Urease | Urease Inhibition Assay | Compound UP-1: 1.55 ± 0.0288 µM[3] |
| Alkyl chain-linked thiourea | Urease | Urease Inhibition Assay | Compound 3c: 10.65 ± 0.45 μM[4][5] |
| Alkyl chain-linked thiourea | Urease | Urease Inhibition Assay | Compound 3g: 15.19 ± 0.58 μM[4][5] |
| LaSMMed 124 (Arylthiourea) | Urease | Urease Inhibition Assay | 0.464 mM[6] |
Table 3: Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative Type | Target Organism(s) | Key Experimental Finding (MIC) |
| Thiourea Derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 µg/mL[3] |
| Steroidal thiourea derivatives | Gram-positive and Gram-negative bacteria | Showed better antibacterial activity compared to steroidal urea derivatives.[3] |
| N-acyl thiourea derivatives | Various bacterial strains including S. aureus and E. coli | Exhibited significant antibacterial activity.[3] |
| Fluorinated pyridine derivative 4a | Various bacteria and fungi | 1.95 to 15.63 µg/mL[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the in vitro validation process.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the urease enzyme, which catalyzes the hydrolysis of urea.[5]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 50 µL of urea solution in a suitable buffer (e.g., phosphate buffer).[10]
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[10]
-
Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate at 37°C for another 30 minutes for color development.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting indophenol at a specific wavelength (e.g., 630 nm) to determine the amount of ammonia produced.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of compounds to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.[3] The Ellman method is a widely used protocol.[12]
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development, and the test compound.[13]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations. Incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[13]
-
Reaction Initiation: Add the ATCI and DTNB solutions to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.[13]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a common technique.[14]
Protocol:
-
Compound Dilution: Perform a serial two-fold dilution of the thiourea compound in a 96-well microtiter plate containing a suitable broth medium.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.[14]
Visualizing the Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the complex signaling pathways involved.
Caption: A generalized workflow for the cross-validation of in silico predictions with in vitro results for thiourea compounds.
Caption: The PARP1 signaling pathway in DNA repair and its inhibition by thiourea compounds.
Caption: The role of Bcl-xL in the intrinsic apoptosis pathway and its inhibition by thiourea compounds.
Caption: The K-Ras signaling pathway and the potential for its modulation by thiourea compounds.
Caption: The mechanism of urease inhibition by thiourea compounds.
References
- 1. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Thiourea-Based Inhibitors: 1-phenyl-2-thiourea versus 1-(3-Methoxyphenyl)thiourea
For Immediate Release
I. Quantitative Inhibitory Efficacy
The primary inhibitory target for 1-phenyl-2-thiourea (PTU) is tyrosinase, a key enzyme in melanin biosynthesis. In contrast, research on 1-(3-Methoxyphenyl)thiourea has primarily focused on its potential as an anticancer agent, with limited data on its enzyme inhibitory activity. The following table summarizes the available quantitative data for PTU and a representative methoxyphenyl-substituted thiourea derivative against tyrosinase.
| Compound | Target Enzyme | Substrate | Inhibition Metric | Value (µM) |
| 1-phenyl-2-thiourea (PTU) | Phenoloxidase (Tyrosinase) | L-DOPA | IC50 | 0.55 ± 0.07 |
| Phenoloxidase (Tyrosinase) | L-DOPA | Ki | 0.21 | |
| 1-(isoquinolin-5-yl)-3-(4-methoxyphenyl)thiourea * | Tyrosinase | Catechol | IC50 | 160.00 |
Note: Data for 1-(isoquinolin-5-yl)-3-(4-methoxyphenyl)thiourea is provided as a representative example of a methoxyphenyl-substituted thiourea derivative due to the lack of direct tyrosinase inhibition data for this compound.
II. Mechanism of Action and Signaling Pathway
1-phenyl-2-thiourea is a well-established competitive inhibitor of tyrosinase. It is believed to exert its inhibitory effect by chelating the copper ions within the active site of the enzyme, thereby preventing the binding of its natural substrate, L-tyrosine, and subsequent steps in the melanin synthesis pathway.
This compound and its derivatives have been investigated for their anticancer properties. Some studies suggest a multitarget mechanism of action in cancer cells, potentially involving the induction of apoptosis through pathways such as caspase-8 activation. However, a definitive single target and signaling pathway for its inhibitory effects have not been fully elucidated.
The following diagram illustrates the established signaling pathway for melanin biosynthesis and the point of inhibition by tyrosinase inhibitors like 1-phenyl-2-thiourea.
A Comparative Guide to the Reproducibility of 1-(3-Methoxyphenyl)thiourea Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established synthesis protocols for 1-(3-Methoxyphenyl)thiourea, a versatile building block in medicinal chemistry and materials science. The reproducibility, efficiency, and environmental impact of the most common synthetic routes are evaluated to assist researchers in selecting the optimal method for their specific applications.
Executive Summary
The synthesis of this compound is predominantly achieved through two highly reproducible methods: the direct reaction of 3-methoxyphenyl isothiocyanate with an amine source, and a one-pot synthesis from 3-methoxyaniline and a thiocyanate salt. While the isothiocyanate route offers a more direct path with generally high yields, the availability and handling of the isothiocyanate precursor can be a limiting factor. The one-pot synthesis from 3-methoxyaniline presents a safer and more environmentally friendly alternative, utilizing readily available starting materials. This guide provides a detailed analysis of both protocols, including experimental procedures and a comparison of their performance based on reported data for analogous compounds.
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Protocol 1: From 3-Methoxyphenyl Isothiocyanate | Protocol 2: From 3-Methoxyaniline |
| Starting Materials | 3-Methoxyphenyl isothiocyanate, Ammonia/Ammonium Salt | 3-Methoxyaniline, Ammonium thiocyanate |
| Key Reagents | Solvent (e.g., Acetonitrile, Dichloromethane) | Acid catalyst (e.g., HCl), Solvent (e.g., Water, Ethanol) |
| Reaction Conditions | Room temperature to reflux, 1-5 hours | Reflux, 4-9 hours |
| Reported Yield | High to quantitative (Yields of 46-99% reported for similar reactions)[1] | High (Yields of 86-95% reported for analogous compounds)[2][3] |
| Reported Purity | Generally high, often purified by precipitation/recrystallization | High (99.3% reported for the 4-methoxy isomer)[3] |
| Reproducibility | High, straightforward reaction | High, though may require optimization of reaction time and temperature |
| Advantages | Direct, high yielding, mild conditions[4] | Readily available and less hazardous starting materials, environmentally friendly ("green") conditions often possible[3] |
| Disadvantages | 3-Methoxyphenyl isothiocyanate may not be readily available and can be toxic | Longer reaction times may be required, in-situ formation of isothiocyanate can have side reactions if not controlled |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methoxyphenyl Isothiocyanate
This protocol is adapted from general procedures for the synthesis of thioureas from isothiocyanates.[4]
Materials:
-
3-Methoxyphenyl isothiocyanate
-
Ammonia solution (e.g., 2M in methanol or aqueous) or an ammonium salt (e.g., ammonium chloride)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or tert-Butanol)
Procedure:
-
Dissolve 3-methoxyphenyl isothiocyanate (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the ammonia solution or ammonium salt (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.
-
If a precipitate forms, collect the product by filtration. Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: One-Pot Synthesis of this compound from 3-Methoxyaniline
This protocol is based on the successful synthesis of the analogous 1-(4-methoxyphenyl)thiourea.[3]
Materials:
-
3-Methoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water or Ethanol
Procedure:
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent), ammonium thiocyanate (1.0-1.2 equivalents), and water or ethanol.
-
Slowly add hydrochloric acid (1.0 equivalent) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-9 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration, wash with water to remove any unreacted salts, and dry.
-
The product can be further purified by recrystallization from ethanol or a similar solvent. A yield of 95% and purity of 99.3% have been reported for the para-isomer using this method.[3]
Mandatory Visualization
Caption: Comparative workflows for the synthesis of this compound.
Caption: Logical flow of the experimental protocols for synthesizing this compound.
References
A Comparative Guide to Experimental and Calculated Spectroscopic Data of Thiourea Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental and theoretical spectroscopic data for thiourea derivatives, supported by detailed methodologies and data visualizations.
Thiourea derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Spectroscopic techniques are fundamental tools for the characterization of these molecules. In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable partner to experimental spectroscopy, aiding in the interpretation of complex spectra and providing insights into molecular structure and properties. This guide explores the synergy between experimental and calculated spectroscopic data for thiourea derivatives, focusing on Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and calculated spectroscopic data for representative thiourea derivatives. The calculated data is typically obtained using DFT methods, which have shown good agreement with experimental results.[1][2][3][4]
Table 1: FT-IR Vibrational Frequencies (cm⁻¹) of 1-Benzoyl-3-phenylthiourea
| Functional Group | Experimental (cm⁻¹)[5] | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |
| N-H Stretching | 3107[5] | ~3100-3300 | Stretching vibration of the N-H bonds in the thiourea moiety. |
| C-H Aromatic | 3031[5] | ~3000-3100 | Stretching vibrations of C-H bonds in the phenyl rings. |
| C=O Stretching | 1610[5] | ~1600-1650 | Stretching vibration of the carbonyl group. |
| C=S Stretching | 1238[5] | ~1200-1300 | Stretching vibration of the thiocarbonyl group. |
| C-N Stretching | Not specified | ~1300 | Stretching vibration of the carbon-nitrogen bonds. |
Note: Calculated values are approximate ranges found in the literature for similar compounds. Exact calculated values can vary based on the specific computational method and basis set used.
Table 2: UV-Vis Absorption Maxima (λmax) of Substituted Thiourea Derivatives
| Compound | Experimental λmax (nm)[6] | Calculated (TD-DFT) λmax (nm) | Solvent |
| 1-isobutyl-3-cyclohexylthiourea | 296[6] | Not specified | Methanol |
| 1-tert-butyl-3-cyclohexylthiourea | 294[6] | Not specified | Methanol |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 298[6] | Not specified | Methanol |
| 1-(2-chlorophenyl)-3-phenylthiourea | 294[6] | Not specified | Methanol |
| 1-(4-chlorophenyl)-3-phenylthiourea | 295[6] | Not specified | Methanol |
Note: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra.[3][7][8]
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of N-(4-chlorobutanoyl)-N'-(2-methylphenyl)thiourea in CDCl₃
| Proton | Experimental (ppm)[9] | Calculated (GIAO) (ppm) |
| Aromatic-H | Not specified | Not specified |
| N-H | Not specified | Not specified |
| CH₂ | Not specified | Not specified |
| CH₃ | Not specified | Not specified |
Note: The Gauge-Including Atomic Orbital (GIAO) method is frequently used for calculating NMR chemical shifts.[10]
Experimental and Computational Protocols
A clear understanding of the methodologies is crucial for interpreting and reproducing spectroscopic data.
Experimental Methodologies
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are typically recorded using a spectrometer in the range of 4000-400 cm⁻¹.[11] Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1] The spectra reveal the characteristic vibrational frequencies of the functional groups within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis absorption spectra are measured using a spectrophotometer, typically in the 200-800 nm range.[6][11] The thiourea derivative is dissolved in a suitable solvent, such as methanol or acetonitrile, and the absorbance is measured at different wavelengths.[6][8] These spectra provide information about the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[12] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is commonly used as an internal standard.[12] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Computational Methodologies
-
Geometry Optimization : The first step in computational spectroscopy is to determine the most stable 3D structure of the molecule. This is typically achieved using Density Functional Theory (DFT) with a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p).[1][2]
-
Vibrational Frequency Calculations : Following geometry optimization, the vibrational frequencies (FT-IR spectrum) are calculated at the same level of theory. The calculated frequencies are often scaled by a factor to better match the experimental data.
-
Electronic Transition Calculations (UV-Vis) : Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules.[3][7][8] This method provides information about the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption bands observed in the experimental UV-Vis spectrum.
-
NMR Chemical Shift Calculations : The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts.[10] These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can then be compared to the experimental NMR spectrum.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated spectroscopic data for thiourea derivatives.
Caption: Workflow for comparing experimental and calculated spectroscopic data.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]
- 3. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. Experimental and theoretical study of urea and thiourea based new colorimetric chemosensor for fluoride and acetate ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
Safety Operating Guide
Safe Disposal of 1-(3-Methoxyphenyl)thiourea: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 1-(3-Methoxyphenyl)thiourea, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified as hazardous.[1][2] Key hazards include toxicity if swallowed, and potential for skin irritation or allergic reactions.[3][4] Therefore, strict adherence to safety protocols is mandatory when handling this compound and its waste.
Hazard Classification Summary:
| Hazard Class | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[1][2][5] |
| Skin Sensitization | May cause an allergic skin reaction.[3] | Wear protective gloves.[2][4] |
| Skin Irritation | May cause skin irritation.[3] | Wash with soap and water.[4] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed waste disposal company.[1] Do not dispose of this material down the drain or in regular trash.[2][4]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed hazardous waste container.[4]
-
Contaminated Labware: Thoroughly decontaminate any glassware or equipment that has come into contact with the compound. If decontamination is not possible, the items should be disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a licensed waste disposal contractor.[1][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent the spread of dust.[1]
-
For small spills, carefully sweep up the solid material and place it in a designated hazardous waste container.[2] Avoid creating dust.[1][4]
-
Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling 1-(3-Methoxyphenyl)thiourea
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)thiourea. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazard profile of the parent compound, thiourea, and structurally similar methoxyphenyl thiourea derivatives. It is imperative to handle this compound with extreme caution, assuming it shares similar potential hazards.
Hazard Identification and Classification
This compound is considered hazardous. Based on GHS classifications for the compound and its analogs, it is potentially toxic if swallowed and may cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2][3] The parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child.[4][5]
GHS Hazard Statements for this compound:
-
H301: Toxic if swallowed[1]
-
H315: Causes skin irritation[1]
-
H317: May cause an allergic skin reaction[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and mandatory line of defense to prevent chemical exposure.[6] All personnel must be trained in the proper use and removal of their PPE.[7]
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles with side protection or a face shield.[4][7][8] | Do not wear contact lenses, as they can absorb and concentrate irritants.[9] An eyewash fountain should be readily available.[2][8] |
| Hand Protection | Chemically resistant, impervious gloves such as Nitrile or Butyl rubber.[7][9][10] | Inspect gloves for integrity before each use and use proper glove removal techniques to avoid skin contact.[7] Dispose of contaminated gloves as hazardous waste.[7] Wash hands thoroughly after handling.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated.[7][8] | The type of respirator depends on the airborne concentration. Ensure proper fit and training before use.[7] For dusts, a particle-filtering half mask (EN149:2001) is recommended for small-scale use.[11] |
| Protective Clothing | A lab coat or a full chemical-protective suit.[7] Closed-toe shoes are mandatory.[10][12] | Remove and launder contaminated clothing before reuse.[8][13] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for minimizing risk.
1. Engineering Controls
-
Primary Control: All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10][14][15]
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[2]
2. Safe Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Store in the original container in a cool, dry, well-ventilated, and locked area away from incompatible materials.[3][7][9][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acrolein, hydrogen peroxide, and nitric acid.[8]
-
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Work with the smallest practical quantity of the substance.[7]
-
Avoid the formation and inhalation of dust.[7][9][14] Use wet cleaning methods or a HEPA vacuum for cleanup; avoid dry sweeping.[14]
-
Wash hands and face thoroughly with soap and water after handling.[7][8]
-
3. Spill Management
-
Minor Spills (Solid):
-
Evacuate the immediate area.[7]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[7][9]
-
Use dry clean-up procedures; do not use water unless to dampen the powder slightly to prevent dusting.[9]
-
Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7][9]
-
Clean the spill area thoroughly.[8]
-
-
Major Spills:
-
Evacuate all personnel from the area and move upwind.[9]
-
Alert emergency responders and inform them of the location and nature of the hazard.[9]
-
Only trained personnel with full-body protective clothing and self-contained breathing apparatus should respond.[8][9]
-
Prevent spillage from entering drains or water courses.[4][8][9]
-
4. Waste Disposal Plan
-
Collection: All waste, including contaminated PPE, spill residues, and empty containers, must be collected in designated, clearly labeled, and sealed containers.[7][13] Do not mix with other waste streams.
-
Disposal: Waste must be disposed of as hazardous waste through an approved waste disposal plant.[2][3] This material must not enter standard drains or trash.[13] Adhere strictly to all local, regional, and national regulations.[16]
Quantitative Toxicity Data (for related compound Thiourea)
The following data for the parent compound, Thiourea, should be used as a conservative estimate of potential toxicity.
| Toxicity Type | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 125 - 1930 mg/kg | [17] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >2,800 mg/kg | [5][17] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >195 mg/m³ (4h) | [5][17] |
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: Hierarchy of controls for mitigating chemical exposure risks.
References
- 1. (3-Methoxyphenyl)thiourea | C8H10N2OS | CID 696326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. redox.com [redox.com]
- 6. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 7. benchchem.com [benchchem.com]
- 8. hillbrothers.com [hillbrothers.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. uwlax.edu [uwlax.edu]
- 11. fishersci.fi [fishersci.fi]
- 12. gz-supplies.com [gz-supplies.com]
- 13. uaf.edu [uaf.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
